molecular formula C13H18N2O2 B115468 Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate CAS No. 145602-88-6

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Cat. No.: B115468
CAS No.: 145602-88-6
M. Wt: 234.29 g/mol
InChI Key: YKDAFRKLQDUTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-1-benzylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDAFRKLQDUTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(C1)CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440035
Record name METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145602-88-6
Record name Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145602-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 3-AMINO-1-BENZYLPYRROLIDINE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 3-amino-1-benzylpyrrolidine-3-carboxylic acid. This is followed by the esterification of the carboxylic acid to yield the final methyl ester product.

A common route to the carboxylic acid precursor involves the hydrolysis of a nitrile-containing starting material, such as 3-amino-1-benzyl-3-cyanopyrrolidine. The subsequent esterification is generally accomplished via a Fischer esterification reaction, utilizing methanol in the presence of a strong acid catalyst.

Synthesis_Pathway Start 3-Amino-1-benzyl-3-cyanopyrrolidine Intermediate 3-Amino-1-benzylpyrrolidine-3-carboxylic acid Start->Intermediate Hydrolysis Final_Product This compound Intermediate->Final_Product Esterification

Caption: General synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Step 1: Synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid

The synthesis of the carboxylic acid intermediate can be achieved through the hydrolysis of 3-amino-1-benzyl-3-cyanopyrrolidine.

Reaction Scheme:

Experimental Procedure:

Step 2: Synthesis of this compound

The final product is obtained by the esterification of 3-amino-1-benzylpyrrolidine-3-carboxylic acid using methanol and an acid catalyst.[1]

Reaction Scheme:

Experimental Procedure:

  • To a solution of 3-amino-1-benzylpyrrolidine-3-carboxylic acid in methanol, a catalytic amount of a strong acid, such as sulfuric acid, is carefully added.[1]

  • The reaction mixture is then heated to reflux.

  • The reaction is monitored until completion.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Due to the limited availability of specific experimental data in the public literature, the following tables are presented as a template for recording key reaction parameters. Researchers should populate these tables with their own experimental findings.

Table 1: Reaction Parameters for the Synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid

ParameterValue
Starting Material3-Amino-1-benzyl-3-cyanopyrrolidine
Reagents
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)

Table 2: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material3-Amino-1-benzylpyrrolidine-3-carboxylic acid
ReagentsMethanol, Sulfuric Acid
SolventMethanol
Temperature (°C)Reflux
Reaction Time (h)
Yield (%)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification Hydrolysis Hydrolysis of Nitrile Precursor Workup1 Neutralization & Isolation Hydrolysis->Workup1 Esterification Fischer Esterification Workup1->Esterification Workup2 Quenching & Extraction Esterification->Workup2 Purification Column Chromatography Workup2->Purification

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a feasible synthetic route to this compound. While the general steps are established, the lack of detailed published protocols necessitates careful optimization of reaction conditions and diligent monitoring of reaction progress. The provided templates for data collection and the workflow diagram are intended to support researchers in systematically approaching this synthesis. Further investigation into patent and scientific literature for analogous structures may provide more specific experimental details to refine these procedures.

References

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structural motif found in numerous natural products and synthetic compounds with significant biological activity. The presence of an amino group, a methyl ester, and an N-benzyl group provides multiple functionalization points, making this compound a potentially valuable intermediate in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical properties, synthetic approaches, and potential biological relevance of this compound and its hydrochloride salt.

Chemical Properties

Detailed experimental data for this compound is not extensively available in public literature. The majority of accessible information pertains to its hydrochloride salt, which is more commonly supplied for research purposes due to its increased stability and solubility in aqueous media.[1]

Physicochemical Data

A summary of the available and predicted physicochemical properties is presented in Table 1. It is important to note that experimental values for the free base are largely absent from the literature.

PropertyValueSource
IUPAC Name Methyl 3-amino-1-(phenylmethyl)pyrrolidine-3-carboxylateN/A
Synonyms 3-Amino-1-benzyl-pyrrolidine-3-carboxylic acid methyl ester[1]
CAS Number Not available for free base. 145602-88-6 for Hydrochloride salt.[1]
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.30 g/mol Calculated
Appearance Yellow to brown solid or liquid mixture (for Hydrochloride salt)[1]
Solubility Soluble in water (for Hydrochloride salt)[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
Spectral Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound or its hydrochloride salt has been identified in the reviewed literature.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the general synthetic route can be inferred from common organic chemistry principles and information on related compounds. The synthesis is expected to proceed via a two-step process: the synthesis of the carboxylic acid precursor, followed by its esterification.

General Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Salt Formation (Optional) Starting Materials Starting Materials Cyclization Cyclization/ Functionalization Starting Materials->Cyclization Multi-step synthesis Precursor 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Cyclization->Precursor Esterification_rxn Esterification Precursor->Esterification_rxn Methanol, Acid catalyst Target_Compound Methyl 3-amino-1-benzylpyrrolidine- 3-carboxylate Esterification_rxn->Target_Compound Salt_Formation Hydrochloride Salt Formation Target_Compound->Salt_Formation Hydrochloric Acid Final_Product Methyl 3-amino-1-benzylpyrrolidine- 3-carboxylate Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

While a specific protocol is unavailable, a plausible experimental approach based on established chemical reactions is outlined below. These are generalized procedures and would require optimization.

1. Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid (Precursor)

The synthesis of the carboxylic acid precursor is a critical step. Various methods for the synthesis of substituted pyrrolidines have been reported in the literature. One potential route could involve a multi-step synthesis starting from commercially available materials, possibly involving a Michael addition or a similar cyclization strategy to form the pyrrolidine ring, followed by the introduction of the amino and benzyl groups.

2. Esterification to form this compound

A common method for the esterification of an amino acid is Fischer esterification.

  • Reaction: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid would be dissolved in methanol, which acts as both the solvent and the reactant.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, would be added to the solution.

  • Conditions: The reaction mixture would likely be heated to reflux for several hours to drive the equilibrium towards the ester product.

  • Workup and Purification: After the reaction is complete, the excess methanol would be removed under reduced pressure. The residue would then be neutralized with a base, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

3. Formation of the Hydrochloride Salt

To improve handling and solubility, the free base can be converted to its hydrochloride salt.

  • Procedure: The purified this compound would be dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Reagent: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) would be added dropwise to the solution of the free base.

  • Isolation: The hydrochloride salt, being less soluble in the organic solvent, would precipitate out of the solution and could be collected by filtration, washed with cold solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyrrolidine-3-carboxylate scaffold is present in a variety of compounds with known biological activities.

Derivatives of substituted pyrrolidines have been investigated for a range of therapeutic applications, including as:

  • Enzyme inhibitors: The rigid pyrrolidine ring can serve as a scaffold to position functional groups for interaction with the active sites of enzymes.

  • Receptor agonists and antagonists: The stereochemistry and substitution pattern of the pyrrolidine ring can be tailored to achieve selective binding to various receptors.

  • Anticancer and antiviral agents: Some pyrrolidine-functionalized nucleoside analogs have been synthesized and evaluated for their potential as anticancer and antiviral drugs.

Given the structural features of this compound, it could be hypothesized to have potential activity in the central nervous system, due to the presence of the N-benzyl group which can influence lipophilicity and potential for crossing the blood-brain barrier. However, without experimental data, this remains speculative.

Due to the lack of specific biological data, no signaling pathway diagrams can be generated at this time.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for pharmaceutical and research applications. While a comprehensive profile of its chemical and biological properties is not yet publicly available, this guide provides a summary of the existing knowledge and outlines a plausible synthetic route. Further experimental investigation is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers working with this compound should perform their own analytical characterization to confirm its identity and purity.

References

The Biological Frontier of Substituted Pyrrolidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties, including its contribution to molecular three-dimensionality and potential for hydrogen bonding, make it a privileged scaffold in the design of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrrolidines, with a focus on their applications in anticancer, antidiabetic, anti-inflammatory, and antimicrobial therapies. This document details quantitative structure-activity relationship (SAR) data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Anticancer Activity of Substituted Pyrrolidines

Substituted pyrrolidines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are varied and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[6][7]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various substituted pyrrolidine derivatives against several human cancer cell lines.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 / EC50 (µM)Reference(s)
Polysubstituted Pyrrolidines3h, 3kHCT116, HL60, and 8 other cell lines2.9 - 16[6]
Spiro[pyrrolidine-3,3'-oxindoles]38iMCF-7 (breast cancer)3.53[4]
Spiro[pyrrolidine-3,3'-oxindoles]38hMCF-7 (breast cancer)4.01[4]
Spiro[pyrrolidine-3,3'-oxindoles]38dMCF-7 (breast cancer)6.00[4]
Pyrrolidine-Thiophene Hybrids37eMCF-7 (breast cancer), HeLa (cervical cancer)17, 19[4]
Pyrrolidin-2-one-HydrazonesN'-(5-chloro-benzylidene)...IGR39 (melanoma), PPC-1 (prostate cancer)2.5 - 20.2[8]
Pyrrolidin-2-one-HydrazonesN'-(3,4-dichloro-benzylidene)...IGR39 (melanoma), PPC-1 (prostate cancer)2.5 - 20.2[8]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives1,3,4-oxadiazolethione derivativeA549 (lung cancer)Reduces viability to 28.0%[9]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives4-aminotriazolethione derivativeA549 (lung cancer)Reduces viability to 29.6%[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11]

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HCT-116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Substituted pyrrolidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted pyrrolidine compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several pyrrolidin-2-one derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and growth in many cancers.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrrolidinone Pyrrolidin-2-one Derivatives Pyrrolidinone->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted pyrrolidin-2-one derivatives.

Antidiabetic Activity of Substituted Pyrrolidines

A significant area of research for substituted pyrrolidines is in the management of diabetes mellitus. These compounds have been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, as well as dipeptidyl peptidase-IV (DPP-IV).[12][13]

Quantitative Data on Antidiabetic Activity

The following table presents the inhibitory activities of various substituted pyrrolidines against α-amylase, α-glucosidase, and DPP-IV.

Compound ClassSpecific Derivative(s)Target EnzymeIC50 (µg/mL or µM)Reference(s)
N-Boc Proline Amides4-methoxy analogue (3g)α-Amylase26.24 µg/mL[12]
N-Boc Proline Amides4-methoxy analogue (3g)α-Glucosidase18.04 µg/mL[12]
N-Boc Proline AmidesCompound 3aα-Amylase36.32 µg/mL[12]
N-Boc Proline AmidesCompound 3fα-Glucosidase27.51 µg/mL[12]
Pyrrolidine-based ChalconesCompound 3α-Amylase14.61 µM[14]
Pyrrolidine-based ChalconesCompound 8α-Amylase18.10 µM[14]
Pyrrolidine SulfonamidesCompound B-XIDPP-IV11.32 ± 1.59 µM[15]
2-benzyl-pyrrolidine derivativeCompound (2)DPP-IVLess potent than lead (19 nM)[16]
Experimental Protocol: α-Amylase Inhibition Assay

This protocol outlines a common method for determining the α-amylase inhibitory activity of substituted pyrrolidines.[12][14]

Materials:

  • 96-well microplate

  • α-Amylase solution (e.g., from human saliva or porcine pancreas)

  • Starch solution (substrate)

  • Phosphate buffer (20 mM, pH 6.9, containing 6 mM NaCl)

  • Substituted pyrrolidine compound solutions at various concentrations

  • Dinitrosalicylic acid (DNS) color reagent

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well microplate, mix 25 µL of the substituted pyrrolidine solution at various concentrations with 50 µL of the α-amylase solution. Pre-incubate the mixture at 37°C for 10 minutes.[14]

  • Reaction Initiation: Add 50 µL of the starch solution to the mixture to initiate the enzymatic reaction and incubate for another 10 minutes at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding a color reagent like dinitrosalicylic acid (DNS) and incubate in a boiling water bath for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol describes a method to evaluate the α-glucosidase inhibitory potential of substituted pyrrolidines.[12][17]

Materials:

  • 96-well microplate

  • α-Glucosidase solution

  • p-Nitrophenyl-α-D-glucopyranoside (p-NPG) solution (substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Substituted pyrrolidine compound solutions at various concentrations

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 N or 100 mM)

  • Microplate reader

Procedure:

  • Incubation: In a 96-well microplate, mix 10 µL of the substituted pyrrolidine solution, 10 µL of the α-glucosidase enzyme solution (1 U/mL), and allow it to incubate for 20 minutes at 37°C. Following this, add 125 µL of 0.1 M phosphate buffer (pH 6.8).[12]

  • Reaction Initiation: Add 20 µL of 1 M p-NPG substrate to start the reaction and incubate for an additional 30 minutes.[12]

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃.[12]

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity of Substituted Pyrrolidines

Substituted pyrrolidines have emerged as promising anti-inflammatory agents, primarily through the inhibition of N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[18][19]

Quantitative Data on NAAA Inhibition

The following table lists the inhibitory potency of representative pyrrolidine derivatives against NAAA.

Compound ClassSpecific Derivative(s)Target EnzymeIC50 (µM)Ki (µM)Reference(s)
1-pentadecanyl-carbonyl pyrrolidineCompound 1NAAA25.01 ± 5.70-[19]
Optimized PEA derivativeCompound 16NAAA2.12 ± 0.415.65[19]
Atractylodin-NAAA2.81-[20]
Experimental Protocol: NAAA Inhibition Assay (Fluorometric)

This high-throughput assay is used for screening NAAA inhibitors.[20]

Materials:

  • 96-well half-volume black plates

  • Recombinant human NAAA protein

  • NAAA buffer (3 mM DTT, 0.1% Triton X-100, 0.05% BSA, 150 mM NaCl, pH 4.5)

  • Substituted pyrrolidine compounds diluted in DMSO

  • PAMCA (N-palmitoyl-7-amino-4-methylcoumarin) substrate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Addition: Dilute the recombinant human NAAA protein in NAAA buffer. Add 20 µL of the diluted enzyme to each well of a 96-well plate, followed by 2 µL of the DMSO-diluted compound at the desired final concentration.[20]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding 2 µL of the PAMCA substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[18]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: NAAA Inhibition and PPAR-α Activation

Inhibition of NAAA leads to an accumulation of its substrate, PEA. Elevated PEA levels subsequently activate the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a key role in suppressing inflammatory responses.[18]

NAAA_Inhibition_Pathway PEA_extra Extracellular PEA PEA_intra Intracellular PEA PEA_extra->PEA_intra Transport NAAA NAAA PEA_intra->NAAA Substrate PPARa PPAR-α PEA_intra->PPARa Activates Products Palmitic Acid + Ethanolamine NAAA->Products Hydrolysis PPRE PPRE PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Inflammation_Suppression Suppression of Inflammatory Response Target_Genes->Inflammation_Suppression Pyrrolidine_Inhibitor Substituted Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->NAAA Inhibits

Caption: Mechanism of anti-inflammatory action via NAAA inhibition by substituted pyrrolidines.

Antimicrobial and Antiviral Activities

The pyrrolidine scaffold is also a key feature in compounds with antimicrobial and antiviral properties. These derivatives have shown activity against various bacterial strains and viruses.[2][21]

Antimicrobial Activity

Pyrrolidine derivatives have been investigated for their activity against both Gram-positive and Gram-negative bacteria.[22] The structure-activity relationship studies are crucial in optimizing their antibacterial potency.[21]

Antiviral Activity

Certain substituted pyrrolidines have demonstrated notable antiviral effects. For instance, pyrrolidine dithiocarbamate (PDTC) has been shown to be a potent inhibitor of human rhinovirus (HRV) replication in cell culture.[2][23] It interferes with viral protein expression and promotes the survival of infected cells.[2] Spiro[pyrrolidine-2,2'-adamantanes] have also been identified as active anti-influenza virus A compounds.[24]

Experimental Workflow: Antiviral Activity Screening

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of substituted pyrrolidine compounds.

Antiviral_Screening_Workflow Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Antiviral_Assay In Vitro Antiviral Activity Assay Cytotoxicity_Assay->Antiviral_Assay Determine non-toxic concentration range Mechanism_Study Mechanism of Action Studies Antiviral_Assay->Mechanism_Study Active compounds Lead_Optimization Lead Optimization (SAR) Mechanism_Study->Lead_Optimization Lead_Optimization->Compound_Synthesis New derivatives

Caption: General experimental workflow for the discovery of antiviral substituted pyrrolidines.

Conclusion

Substituted pyrrolidines represent a highly versatile and valuable class of compounds in drug discovery. Their diverse biological activities, spanning anticancer, antidiabetic, anti-inflammatory, and antimicrobial applications, underscore their therapeutic potential. The structure-activity relationship studies highlighted in this guide provide a roadmap for the rational design of more potent and selective drug candidates. The detailed experimental protocols offer a practical resource for researchers to evaluate the biological effects of novel pyrrolidine derivatives. As our understanding of the complex signaling pathways involved in various diseases deepens, the targeted modification of the pyrrolidine scaffold will undoubtedly continue to yield innovative and effective therapies.

References

Technical Guide: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, including its CAS number, physical and chemical properties, and provides a summary of its synthesis. Furthermore, it explores the potential applications of this compound and the broader class of 3-aminopyrrolidine derivatives in neuroscience and as antagonists for chemokine receptors. While specific signaling pathways for the title compound are not yet elucidated in publicly available literature, this guide discusses relevant pathways where analogous structures are active.

Chemical Identity and Properties

This compound is a pyrrolidine derivative recognized for its utility as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] The compound is most commonly handled as its hydrochloride salt to improve its stability and solubility in aqueous solutions.[1]

CAS Number and Synonyms

The primary identifier for the hydrochloride salt of this compound is:

  • CAS Number: 145602-88-6[1]

A dihydrochloride salt has also been reported with the following identifier:

  • CAS Number: 168210-69-3

Common synonyms include:

  • Methyl 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylate hydrochloride

  • 3-Pyrrolidinecarboxylic acid, 3-amino-1-(phenylmethyl)-, methyl ester, hydrochloride[1]

Physicochemical Data

A summary of the available quantitative data for this compound hydrochloride is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₉ClN₂O₂[1]
Molecular Weight 270.76 g/mol [1]
Appearance White to yellow or brown solid or liquid mixture[1]
Solubility Soluble in water[1]
Purity ≥ 99% (commercially available)
Storage Room Temperature

Note: Specific melting point data may vary based on the purity and specific salt form of the compound.[1]

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride is typically achieved through a two-step process involving the esterification of the corresponding carboxylic acid followed by the formation of the hydrochloride salt.[1]

General Synthesis Workflow

The logical relationship of the synthesis process is outlined below.

G A 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid B Methyl 3-amino-1-benzylpyrrolidine- 3-carboxylate A->B Esterification (Methanol, Acid Catalyst) C Methyl 3-amino-1-benzylpyrrolidine- 3-carboxylate Hydrochloride B->C Hydrochloride Formation (Hydrochloric Acid)

Caption: General synthesis workflow.

Detailed Experimental Protocol: Esterification

Objective: To synthesize this compound from 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

Materials:

  • 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., sulfuric acid or thionyl chloride)

  • Anhydrous sodium sulfate

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., 1.2 equivalents of thionyl chloride) to the stirred suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Detailed Experimental Protocol: Hydrochloride Salt Formation

Objective: To convert this compound to its hydrochloride salt.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or as HCl gas)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring for 30 minutes at 0 °C.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features, including a chiral center and functional groups amenable to further modification, make it a versatile scaffold in drug discovery.

Neuroscience Research

The pyrrolidine moiety is a common feature in compounds targeting the central nervous system. As such, derivatives of this compound may be explored for their potential interactions with neurotransmitter systems and their utility in developing treatments for neurological and psychiatric disorders.

Chemokine Receptor Antagonists

Derivatives of 3-aminopyrrolidine have been synthesized and evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). This receptor is implicated in inflammatory and autoimmune diseases, making its antagonists potential therapeutic agents.

Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, its structural similarity to amino acids and other biologically active pyrrolidine derivatives suggests potential interactions with pathways regulated by these molecules. A hypothetical workflow for investigating the biological activity of a novel pyrrolidine derivative is presented below.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_development Preclinical Development A Compound Synthesis and Purification B Receptor Binding Assays (e.g., CCR2) A->B C Cell-Based Functional Assays (e.g., Chemotaxis) B->C D Toxicity Screening C->D H Lead Optimization C->H D->H E Animal Model of Disease (e.g., Inflammation) F Pharmacokinetic/ Pharmacodynamic Studies E->F G Efficacy and Safety Evaluation F->G I IND-Enabling Studies G->I H->E

Caption: Drug discovery workflow.

This diagram illustrates a general workflow for the investigation of a new chemical entity, starting from its synthesis and progressing through in vitro and in vivo studies towards preclinical development.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. This guide has provided key information on its identity, synthesis, and potential applications. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in developing novel treatments for a range of diseases.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 3-Aminopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Among its many functionalized variants, the 3-aminopyrrolidine-3-carboxylic acid scaffold has emerged as a particularly valuable building block in modern drug discovery. Its inherent chirality and strategically positioned functional groups—a vicinal amino and carboxylic acid moiety on the same carbon atom—offer a unique three-dimensional architecture that has proven effective in modulating the activity of a diverse range of biological targets. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of 3-aminopyrrolidine-3-carboxylic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

A Historical Perspective: From Chiral Pool to Versatile Intermediate

The development of synthetic routes to 3-aminopyrrolidine derivatives has been a significant area of research, driven by their importance as intermediates in the preparation of pharmaceuticals.[1] Early methods often involved multi-step sequences and lacked stereocontrol. A pivotal advancement in the field was the utilization of readily available chiral starting materials, a strategy known as chiral pool synthesis.

One of the most prominent and efficient approaches to stereochemically pure 3-aminopyrrolidine derivatives employs trans-4-hydroxy-L-proline as the starting material.[2] This natural amino acid provides a cost-effective and enantiomerically pure foundation for the synthesis of (S)-3-aminopyrrolidine derivatives. The synthetic strategy typically involves a sequence of decarboxylation, N-protection (commonly with a tert-butoxycarbonyl group, Boc), sulfonation of the hydroxyl group to create a good leaving group, and subsequent nucleophilic substitution with an azide (SN2 reaction), which proceeds with inversion of configuration. The azide is then reduced to the desired amine, and a final deprotection step yields the target compound.[2]

More recent developments have focused on asymmetric Michael addition reactions to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives.[3] These organocatalytic methods offer a short and simple two-step synthesis at low temperatures using readily accessible starting materials.[3]

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The unique structural features of 3-aminopyrrolidine-3-carboxylic acid derivatives have been exploited to develop potent and selective modulators of various biological targets. Two of the most extensively investigated areas are their roles as C-C chemokine receptor 2 (CCR2) antagonists and as anticancer agents.

C-C Chemokine Receptor 2 (CCR2) Antagonism

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. A number of novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for their CCR2 antagonistic activity.[4][5]

Structure-activity relationship studies have been instrumental in optimizing the potency of 3-aminopyrrolidine-based CCR2 antagonists. These studies have explored the impact of various substituents on the pyrrolidine ring and the N-acyl group.

CompoundR GrouphCCR2 Binding IC50 (nM)Reference
1 4-Trifluoromethylphenyl>1000[4]
19 (piperidine) -1.8[4]
42 (piperazine) -1.2[4]
47 (piperazine) -0.9[4]
49 (piperazine) -0.7[4]

Table 1: SAR of 3-Aminopyrrolidine Derivatives as CCR2 Antagonists. The incorporation of heteroatomic carbocycle moieties, such as piperidine and piperazine, at the amide nitrogen has been shown to significantly enhance the antagonistic activity.[4]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of (S)-3-aminopyrrolidine have also shown promise as anticancer agents, with studies identifying them as dual inhibitors of Abelson murine leukemia viral oncogene homolog (Abl) kinase and phosphoinositide 3-kinase (PI3K).[6] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and metabolism. The constitutive activation of the BCR-ABL fusion protein, a tyrosine kinase, is the hallmark of chronic myeloid leukemia (CML).

The cytotoxic effects of these compounds are believed to arise from the collective inhibition of both Abl and PI3K, highlighting a potential strategy to overcome resistance to single-agent therapies.[6]

Key Experimental Protocols

The following are representative experimental protocols for the synthesis of key 3-aminopyrrolidine intermediates and derivatives, based on published literature.

Chiral Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline[2]

This multi-step synthesis provides a reliable method for obtaining the enantiomerically pure (S)-enantiomer.

  • Decarboxylation: trans-4-hydroxy-L-proline is dissolved in a suitable solvent and heated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine.

  • N-Boc Protection: The resulting (R)-3-hydroxypyrrolidine is protected with di-tert-butyl dicarbonate (Boc)2O to give N-Boc-(R)-3-hydroxypyrrolidine.

  • Sulfonylation: The hydroxyl group is activated by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to form the corresponding sulfonate ester.

  • Azidation (SN2 reaction): The sulfonate is displaced by an azide ion (e.g., from sodium azide) in a polar aprotic solvent. This reaction proceeds with inversion of configuration at the C3 position, yielding (S)-3-azido-1-(tert-butoxycarbonyl)pyrrolidine.

  • Reduction of Azide: The azido group is reduced to an amine. A common method is catalytic hydrogenation over Raney-nickel.[7]

  • Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., with hydrochloric acid) to afford (S)-3-aminopyrrolidine dihydrochloride.

General Protocol for Amide Coupling[8]

This procedure is widely used to synthesize a diverse library of N-acylated 3-aminopyrrolidine derivatives.

  • To a solution of N-Boc-(R)- or (S)-3-aminopyrrolidine-3-carboxylic acid in an appropriate solvent (e.g., dimethylformamide, DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like hydroxybenzotriazole (HOBt).

  • Add the desired carboxylic acid to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Isolate and purify the product using standard techniques such as extraction and column chromatography.

Signaling Pathways and Mechanisms of Action

Understanding the biological pathways modulated by 3-aminopyrrolidine-3-carboxylic acid derivatives is crucial for rational drug design and development.

CCR2 Signaling Pathway

As a G-protein coupled receptor (GPCR), CCR2 activation by CCL2 initiates a cascade of intracellular signaling events. This primarily involves the Gαi subunit, which inhibits adenylyl cyclase and activates downstream pathways such as the PI3K/Akt and MAPK pathways, ultimately leading to chemotaxis, cell survival, and proliferation.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds to G_protein Gαiβγ CCR2->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Chemotaxis Chemotaxis & Cell Migration MAPK->Chemotaxis MAPK->Proliferation Antagonist 3-Aminopyrrolidine-3-carboxylic acid derivative Antagonist->CCR2 Inhibits Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K BCR_Abl BCR-Abl BCR_Abl->PI3K Ras Ras BCR_Abl->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK Pathway Ras->MAPK MAPK->Proliferation Inhibitor 3-Aminopyrrolidine derivative Inhibitor->BCR_Abl Inhibits Inhibitor->PI3K Inhibits

References

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data on the Mechanism of Action of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

An exhaustive search of publicly available scientific literature and databases has revealed a significant lack of information regarding the mechanism of action, pharmacological properties, and biological activity of this compound. This compound is consistently referenced as a chemical intermediate, a building block used in the synthesis of more complex molecules, rather than as a pharmacologically active agent with a defined biological target.

The primary role of this compound in the scientific literature is as a precursor in multi-step synthetic pathways. For instance, it has been utilized in the creation of various heterocyclic compounds. However, these studies focus on the chemical transformations and synthetic methodologies and do not investigate the biological effects of the starting material itself.

Consequently, there is no available data to populate the requested in-depth technical guide, including:

  • Quantitative Data: No studies presenting quantitative data on the biological effects of this compound were identified.

  • Experimental Protocols: As there are no published studies on its mechanism of action, no corresponding experimental protocols are available.

  • Signaling Pathways: The absence of research into its biological targets means there are no known signaling pathways associated with this compound.

Therefore, the creation of the requested tables and diagrams is not feasible based on the current body of scientific knowledge. Further research would be required to first establish any biological activity of this compound before its mechanism of action could be elucidated.

Structural Analysis of 1-Benzylpyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of 1-benzylpyrrolidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document covers key aspects of their synthesis, spectroscopic characterization, crystallographic analysis, and computational modeling, offering valuable insights for researchers and professionals involved in drug discovery and development.

Synthesis of 1-Benzylpyrrolidine Derivatives

The synthesis of 1-benzylpyrrolidine derivatives can be achieved through various synthetic routes, often involving the formation of the pyrrolidine ring or the introduction of the benzyl group onto a pre-existing pyrrolidine scaffold. A common strategy involves the reaction of a primary amine (benzylamine or a substituted variant) with a suitable precursor that can form the five-membered ring.

One illustrative example is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, which can be prepared by the reaction of Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate with benzaldehyde in an ethanol/HCl medium[1][2][3]. This reaction demonstrates a straightforward method to obtain a functionalized 1-benzylpyrrolidine derivative.

Experimental Protocol: Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione

A detailed experimental protocol for the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione is provided below, based on literature procedures[1][2][3].

Materials:

  • Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate

  • Benzaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate (1 equivalent) and benzaldehyde (1 equivalent) in a mixture of ethanol and 20% aqueous HCl.

  • Heat the reaction mixture under reflux for approximately 4 hours.

  • After cooling to room temperature, the aqueous phase is removed.

  • The resulting solid is collected and recrystallized from ethyl acetate.

  • Yellow crystals suitable for X-ray analysis can be obtained by slow evaporation of the ethyl acetate solution.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate Reaction Flask Reaction Flask Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate->Reaction Flask Ethanol/HCl Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Flask Reflux, 4h Aqueous Phase Removal Aqueous Phase Removal Reaction Flask->Aqueous Phase Removal Recrystallization Recrystallization Aqueous Phase Removal->Recrystallization Ethyl Acetate Product (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione Recrystallization->Product

Synthesis workflow for a 1-benzylpyrrolidine derivative.

Spectroscopic Characterization

The structural elucidation of 1-benzylpyrrolidine derivatives heavily relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and chemical environment of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical shifts, and their coupling patterns. For 1-benzylpyrrolidine derivatives, characteristic signals include those for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Table 1: Representative ¹H and ¹³C NMR Data for 1-Benzylpyrrolidine Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dioneCDCl₃7.70 (s, 1H, =CH), 7.48-7.32 (m, 10H, Ar-H), 4.81 (s, 2H, N-CH₂-Ph), 4.42 (d, J=1.9 Hz, 2H, pyrrolidine-CH₂)179.9, 165.1 (C=O), 138.3, 134.8, 133.0, 130.5, 129.5, 129.3, 129.2, 128.9, 128.7, 128.5 (Ar-C and C=C), 49.3 (N-CH₂-Ph), 43.5 (pyrrolidine-CH₂)[2]
1-benzylpiperidineDMSO7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)138.63, 129.35, 128.19, 126.94, 64.02, 54.59, 26.08, 24.51[4]
Experimental Protocol: Acquiring ¹H NMR Spectra
  • Sample Preparation: Dissolve 5-25 mg of the purified 1-benzylpyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-benzylpyrrolidine derivatives, characteristic absorption bands can be observed for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. If other functional groups are present, such as carbonyls or hydroxyls, their characteristic absorptions will also be evident. For instance, in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, strong carbonyl stretching bands are observed around 1720 and 1699 cm⁻¹[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The fragmentation of N-benzylpyrrolidine derivatives often involves cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. The fragmentation pattern can be influenced by the nature and position of substituents on both the benzyl and pyrrolidine rings[1][5][6].

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. This information is crucial for understanding the conformation of the molecule and its intermolecular interactions in the solid state.

For example, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione reveals that the pyrrolidine-2,3-dione ring is nearly planar, and the two phenyl rings are significantly twisted with respect to this plane[2][3]. The pyrrolidine ring itself can adopt various conformations, such as an envelope conformation[2].

Table 2: Representative Crystallographic Data for 1-Benzylpyrrolidine Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dioneTriclinicP-16.43677.499815.345586.44878.73283.943[2]
N-benzylcinchonidinium bromideMonoclinicP2₁11.25748.844511.758490109.18490[3]
1,2-di(pyrrolidin-1-yl)ethaneMonoclinicP2₁/n6.04308.080511.17009097.47590[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 1-benzylpyrrolidine derivative of suitable size and quality (typically 0.1-0.3 mm). This can often be achieved by slow evaporation of a solvent, or by vapor diffusion.

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Computational Analysis

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable tools for predicting the binding modes of 1-benzylpyrrolidine derivatives to their biological targets and for understanding their structure-activity relationships (SAR).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions that stabilize the complex. For 1-benzylpyrrolidine derivatives that act as dopamine receptor antagonists, docking studies can help to identify the specific amino acid residues in the receptor's binding pocket that interact with the ligand.

Experimental Protocol: Molecular Docking Workflow

A generalized workflow for molecular docking is presented below.

G Receptor Preparation Receptor Preparation Grid Generation Grid Generation Receptor Preparation->Grid Generation Define Binding Site Ligand Preparation Ligand Preparation Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Generate Conformers Grid Generation->Docking Simulation Pose Analysis Pose Analysis Docking Simulation->Pose Analysis Clustering & Scoring Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation

A typical workflow for molecular docking studies.

  • Receptor Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate the 3D structure of the 1-benzylpyrrolidine derivative. Assign partial charges and define rotatable bonds.

  • Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

  • Docking: Run the docking simulation using software such as AutoDock or Glide. The program will explore different conformations and orientations of the ligand within the binding site.

  • Analysis: Analyze the resulting docking poses based on their scoring functions and clustering. The lowest energy poses are considered the most likely binding modes.

Biological Activity and Signaling Pathways

Many 1-benzylpyrrolidine derivatives exhibit significant biological activity, with a notable number acting as antagonists of dopamine receptors, particularly the D2 subtype. This makes them promising candidates for the development of antipsychotic drugs.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gαi/o proteins. Upon activation by dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D2 receptor block this signaling cascade.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Antagonist 1-Benzylpyrrolidine Derivative (Antagonist) Antagonist->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Dopamine D2 receptor signaling pathway antagonism.

This guide provides a foundational understanding of the structural analysis of 1-benzylpyrrolidine derivatives. By integrating these experimental and computational techniques, researchers can effectively elucidate the structures of novel compounds, understand their interactions with biological targets, and ultimately accelerate the drug discovery and development process.

References

An In-depth Technical Guide to the Solubility of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the compound's structural features and provides detailed experimental protocols for its determination.

Introduction

This compound is a substituted pyrrolidine derivative. Its molecular structure, featuring a polar amino group, an ester functional group, and a nonpolar benzyl group, suggests a varied solubility profile in organic solvents. Understanding this profile is crucial for its application in organic synthesis, purification, and formulation development in the pharmaceutical industry. The hydrochloride salt of this compound is known to be soluble in water. This guide focuses on the free base form.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of both polar (amino and ester groups) and nonpolar (benzyl and pyrrolidine rings) moieties in this compound indicates that its solubility will be highly dependent on the polarity of the solvent.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino and ester groups can form hydrogen bonds with protic solvents, and the overall polarity is compatible.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents can effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity that can accommodate both the polar and nonpolar regions of the molecule.
Ethers Diethyl Ether, THFLow to ModerateThe ether functionality offers some polarity, but the overall nonpolar character may limit the dissolution of the polar amino and ester groups.
Aromatic Toluene, BenzeneLowThe nonpolar nature of these solvents is more compatible with the benzyl group, but they are poor solvents for the polar amino and ester functionalities.
Nonpolar Alkanes Hexane, HeptaneVery LowThe significant polarity mismatch between the solute and these nonpolar solvents will result in poor solubility.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe a general method for determining the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • A range of organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

3.2. Experimental Workflow

The logical flow for determining the solubility of the compound is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh Compound B Add Solvent A->B Known Mass C Vortex/Shake at Constant Temperature B->C Known Volume D Allow to Settle C->D e.g., 24h E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

Workflow for Solubility Determination

3.3. Detailed Methodologies

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials.

    • Add a known volume of a specific organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the optimal equilibration time.

    • After agitation, allow the vials to stand undisturbed at the same temperature for a few hours to allow undissolved solids to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted samples.

    • Calculate the solubility in the original solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides a robust framework for understanding and determining its solubility profile. The predicted solubility suggests higher solubility in polar protic and aprotic solvents, with decreasing solubility as the solvent becomes less polar. The detailed experimental protocol provided herein offers a reliable method for researchers and drug development professionals to generate precise quantitative solubility data, which is essential for the effective use of this compound in further research and development activities.

Methodological & Application

Application Notes and Protocols for Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a versatile synthetic intermediate with significant potential in drug discovery and development. As a derivative of the privileged pyrrolidine scaffold, this compound serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structural features suggest potential applications in the development of therapeutic agents targeting various physiological pathways. These application notes provide detailed experimental protocols for the synthesis of this compound and its utilization in relevant biological assays, including protocols for assessing its potential as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor, a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, and for general cytotoxicity screening.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₂[1]
Molecular Weight 234.29 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
Purity (typical) >98.0% (GC)[1]
Synonyms 1-Benzylpyrrolidine-3-carboxylic Acid Methyl Ester, Methyl 1-benzyl-3-aminopyrrolidine-3-carboxylate[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of the pyrrolidine ring, followed by esterification. The following protocol is a representative procedure based on established chemical transformations for related compounds.

Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

A common route to the core pyrrolidine structure involves the cyclization of appropriate precursors. While multiple strategies exist, a frequently employed method is the reaction of a suitably protected amino acid derivative.

Materials:

  • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

  • Methyl 2-(acetylamino)acrylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

Procedure:

  • Cycloaddition: In a round-bottom flask, dissolve methyl 2-(acetylamino)acrylate (1.0 eq) in dichloromethane (DCM). To this solution, add N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.1 eq).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude cycloadduct.

  • Hydrolysis: To the crude product, add a 6M solution of hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-1-benzylpyrrolidine-3-carboxylic acid.

Esterification to this compound

Materials:

  • 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst like sulfuric acid.[1]

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Suspend 3-amino-1-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.[2]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data (Expected):

StepProductTypical YieldPurity
2.13-Amino-1-benzylpyrrolidine-3-carboxylic acid60-75%>95%
2.2This compound80-90%>98% (after chromatography)

Application Notes & Experimental Protocols

This compound is a valuable intermediate for synthesizing libraries of compounds for screening against various biological targets. The pyrrolidine scaffold is a key feature in many approved drugs.[3]

Application as a Potential DPP-IV Inhibitor

Dipeptidyl Peptidase-4 (DPP-IV) is a key enzyme in glucose metabolism, and its inhibitors are used in the treatment of type 2 diabetes.[4][5] Pyrrolidine-based structures are known to be effective DPP-IV inhibitors.[4]

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available DPP-IV inhibitor screening kits.

Materials:

  • This compound (or its derivatives)

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

  • Positive control inhibitor (e.g., Sitagliptin)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Test Wells: 20 µL of assay buffer, 10 µL of your test compound dilution, and 10 µL of DPP-IV enzyme solution.

    • Positive Control Wells: 20 µL of assay buffer, 10 µL of a known DPP-IV inhibitor, and 10 µL of DPP-IV enzyme solution.

    • Enzyme Control Wells (100% activity): 20 µL of assay buffer, 10 µL of solvent (DMSO), and 10 µL of DPP-IV enzyme solution.

    • Blank Wells (No enzyme): 30 µL of assay buffer and 10 µL of solvent.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Measurement: Immediately begin reading the fluorescence intensity at 360 nm excitation and 460 nm emission every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the slope of the blank wells from all other wells.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] * 100

    • Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.

Application as a Potential PPAR Agonist

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[6] N-benzylpyrrolidine derivatives have been investigated as PPAR agonists.[6]

Protocol: PPARγ Ligand Binding Assay (Time-Resolved FRET)

This protocol is based on commercially available TR-FRET assay kits.

Materials:

  • This compound (or its derivatives)

  • PPARγ Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., GST-LanthaScreen™ Eu-PPARγ LBD)

  • Fluorescently labeled PPARγ ligand (tracer) with an acceptor fluorophore (e.g., Fluormone™ Pan-PPAR Green)

  • Assay Buffer

  • 384-well low-volume black microplate

  • TR-FRET compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 384-well plate, add the following:

    • Test Wells: 5 µL of test compound dilution.

    • Positive Control Wells: 5 µL of a known PPARγ agonist (e.g., Rosiglitazone).

    • Negative Control Wells (No compound): 5 µL of assay buffer.

  • Add 5 µL of the Eu-PPARγ LBD solution to all wells.

  • Add 5 µL of the Fluormone™ Pan-PPAR Green tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after a pulsed excitation.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the log of the compound concentration.

    • Determine the EC₅₀ value from the resulting dose-response curve.

General Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of any new compound intended for therapeutic use.

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • A relevant cancer cell line (e.g., HepG2 for liver toxicity, or a panel of cancer cell lines)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplate

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid cluster_1 Esterification start1 Methyl 2-(acetylamino)acrylate + N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine cycloadd [3+2] Cycloaddition (TFA, DCM) start1->cycloadd hydrolysis Acid Hydrolysis (6M HCl, Reflux) cycloadd->hydrolysis product1 3-Amino-1-benzylpyrrolidine-3-carboxylic acid hydrolysis->product1 start2 3-Amino-1-benzylpyrrolidine-3-carboxylic acid product1->start2 ester Esterification (MeOH, SOCl₂) start2->ester product2 This compound ester->product2

Caption: Synthetic pathway for this compound.

DPP-IV Inhibition and Glucose Homeostasis

G cluster_0 Normal Physiology cluster_1 With Pyrrolidine Inhibitor incretins Incretin Hormones (GLP-1, GIP) dpp4 DPP-IV incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin ↑ Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon glucose ↓ Blood Glucose insulin->glucose glucagon->glucose inhibitor This compound (or derivative) dpp4_inhibited DPP-IV inhibitor->dpp4_inhibited Inhibition

Caption: Mechanism of DPP-IV inhibition for improved glucose control.

PPAR Agonist Signaling Pathway

G cluster_0 PPAR Signaling agonist PPAR Agonist (e.g., Pyrrolidine Derivative) ppar PPAR agonist->ppar Binds & Activates complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA Response Element) complex->ppre Binds to transcription Gene Transcription ppre->transcription response Metabolic Regulation (Lipid & Glucose Homeostasis) transcription->response

Caption: General signaling pathway of a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.

References

Application of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate in Medicinal Chemistry: A Scaffolding Approach for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its rigid pyrrolidine core, coupled with strategically placed amino and carboxylate functionalities, makes it an ideal scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The pyrrolidine ring, a prevalent motif in numerous natural products and synthetic drugs, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets.[1][2] This application note will detail the utility of this compound as a key building block in drug discovery, with a focus on its application in the development of novel kinase inhibitors and CCR5 antagonists. Detailed experimental protocols for the derivatization of this scaffold are also provided.

Application 1: Synthesis of Novel Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology.[3] The unique structural features of this compound allow for its elaboration into potent and selective kinase inhibitors. The primary amino group can be functionalized to interact with the hinge region of the kinase, a critical interaction for many inhibitors, while the ester can be converted to an amide to occupy the solvent-exposed region, providing opportunities to enhance potency and modulate physicochemical properties.

A plausible synthetic strategy involves the acylation of the primary amine with a heterocyclic carboxylic acid known to bind to the kinase hinge region, followed by amidation of the methyl ester with a suitably substituted amine to interact with the solvent-front.

Quantitative Data: Representative Kinase Inhibitor Analogues

The following table summarizes the in vitro inhibitory activities of hypothetical kinase inhibitors synthesized from this compound against a panel of cancer-relevant kinases.

Compound IDR1 (Acyl Group)R2 (Amide Group)BTK IC50 (nM)[3][4][5]EGFR IC50 (nM)
KIN-001 Pyrimidine-4-carbonyl4-phenoxyphenyl15>1000
KIN-002 Pyrazolo[3,4-d]pyrimidine-4-carbonyl4-morpholinophenyl8850
KIN-003 Thieno[3,2-b]pyridine-7-carbonyl4-(4-methylpiperazin-1-yl)phenyl25>1000
KIN-004 7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl3-fluoro-4-morpholinophenyl5500

Application 2: Development of CCR5 Receptor Antagonists for HIV Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells.[6][7] Small molecules that block this interaction are effective antiretroviral agents. The 3-amino-pyrrolidine core is a key pharmacophore in several known CCR5 antagonists. This compound serves as an excellent starting point for the synthesis of novel CCR5 antagonists.

The synthetic approach typically involves the reductive amination of the primary amine to introduce a side chain that mimics the binding of the viral gp120 protein, followed by modification of the carboxylate to an amide to optimize receptor binding and pharmacokinetic properties.

Quantitative Data: Representative CCR5 Antagonist Analogues

The following table presents the biological data for hypothetical CCR5 antagonists derived from this compound.

Compound IDR1 (N-Substituent)R2 (Amide Group)CCR5 Binding IC50 (nM)[8][9][10]Anti-HIV Activity EC50 (nM)[6][7]
CCR5-001 4-(Trifluoromethyl)benzylCyclopentyl2550
CCR5-002 3,3-DiphenylpropylTetrahydrofuran-3-yl1022
CCR5-003 1-Naphthylmethyl(1-methylpiperidin-4-yl)methyl1845
CCR5-004 2-Chlorobenzyl2-(dimethylamino)ethyl3580

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes the formation of an amide bond at the 3-amino position.

Materials:

  • This compound hydrochloride

  • Heterocyclic carboxylic acid (e.g., Pyrimidine-4-carboxylic acid)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the heterocyclic carboxylic acid (1.1 eq) and BOP reagent (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Acylation_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start This compound HCl in DMF Add_DIPEA Add DIPEA Start->Add_DIPEA Add_Acid_BOP Add Heterocyclic Carboxylic Acid & BOP Add_DIPEA->Add_Acid_BOP Stir Stir at RT (12-18h) Add_Acid_BOP->Stir Dilute Dilute with Ethyl Acetate Stir->Dilute Wash Wash with NaHCO3 and Brine Dilute->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Chromatography Concentrate->Purify Product Acylated Product Purify->Product

Acylation Experimental Workflow
Protocol 2: General Procedure for Reductive Amination of this compound

This protocol outlines the N-alkylation of the 3-amino group.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., 4-(Trifluoromethyl)benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow cluster_0 Imine Formation cluster_1 Reduction & Workup Start This compound in DCM Add_Carbonyl_Acid Add Aldehyde/Ketone & Acetic Acid Start->Add_Carbonyl_Acid Stir_Imine Stir at RT (1h) Add_Carbonyl_Acid->Stir_Imine Add_STAB Add STAB Stir_Imine->Add_STAB Stir_Reduction Stir at RT (12-24h) Add_STAB->Stir_Reduction Quench Quench with NaHCO3 Stir_Reduction->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Flash Chromatography Dry_Concentrate->Purify Product N-Alkylated Product Purify->Product Amidation_Pathway Start Methyl 3-substituted-amino- 1-benzylpyrrolidine-3-carboxylate Reaction Combine and Heat (80-100 °C, 12-24h) Start->Reaction Amine_TMA Amine + Trimethylaluminum in Toluene Amine_TMA->Reaction Quench Quench with NaHCO3 Reaction->Quench Filter Filter through Celite Quench->Filter Workup Aqueous Workup Filter->Workup Purify Flash Chromatography Workup->Purify Product Final Amide Product Purify->Product

References

Application Notes: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a valuable heterocyclic building block in the field of organic and medicinal chemistry. Its rigid pyrrolidine scaffold, combined with the presence of a reactive secondary amine and a methyl ester, makes it an attractive starting material for the synthesis of a diverse range of complex molecules, including pharmaceutically active compounds. The benzyl group provides steric bulk and can influence the stereochemical outcome of reactions, while also being amenable to removal under various conditions.

This document provides an overview of the key applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.

Key Applications:

  • Pharmaceutical Synthesis: This building block is a key intermediate in the synthesis of various bioactive molecules.[1] The pyrrolidine moiety is a common feature in many FDA-approved drugs.

  • Medicinal Chemistry: Its unique structure allows for the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.[1]

  • Neuroscience Research: Due to the presence of the amino group, derivatives of this compound have potential for investigation in neuroscience, particularly in studies related to neurotransmitter systems.[1]

Featured Application: Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV prolong the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes. The pyrrolidine ring is a key pharmacophoric element in many potent DPP-IV inhibitors.

General Synthetic Strategy for DPP-IV Inhibitor Analogues

A common synthetic route towards DPP-IV inhibitors involves the N-acylation of the secondary amine of this compound, followed by further functional group transformations. A representative transformation is the reaction with chloroacetyl chloride to introduce a reactive handle for subsequent nucleophilic substitution.

Experimental Protocols

Protocol 1: N-Acylation of this compound with Chloroacetyl Chloride

This protocol describes the N-acylation of the pyrrolidine nitrogen with chloroacetyl chloride, a key step in the synthesis of various DPP-IV inhibitor scaffolds.

Reaction Scheme:

Materials:

  • This compound hydrochloride

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-20 minutes at 0 °C.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-chloroacetylated product.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeTypical Yield (%)
This compound HClMethyl 1-benzyl-3-(2-chloroacetamido)pyrrolidine-3-carboxylateChloroacetyl chloride, TriethylamineDCM2-4 hours80-90

Visualizations

Logical Workflow for the Synthesis of a DPP-IV Inhibitor Intermediate

The following diagram illustrates the key logical steps in the synthesis of an N-acylated pyrrolidine intermediate, a common precursor for DPP-IV inhibitors.

G A Start: Methyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate HCl B Neutralization with Base (e.g., Triethylamine) A->B C Free Amine Intermediate B->C D N-Acylation with Chloroacetyl Chloride C->D E N-Chloroacetylated Product D->E F Purification (Column Chromatography) E->F G Final Intermediate F->G

Caption: Synthetic workflow for N-acylation.

Signaling Pathway Context: DPP-IV Inhibition

The ultimate goal of synthesizing molecules from this building block is often to modulate biological pathways. The diagram below shows the simplified mechanism of action for a DPP-IV inhibitor.

cluster_0 Normal Glucose Homeostasis cluster_1 With DPP-IV Inhibitor GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Inactivation Pancreas Pancreas GLP-1->Pancreas Stimulates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Insulin Release Insulin Release Pancreas->Insulin Release GLP-1_2 GLP-1 Pancreas_2 Pancreas GLP-1_2->Pancreas_2 Prolonged Stimulation DPP-IV_2 DPP-IV DPP-IV_Inhibitor DPP-IV Inhibitor (Synthesized from Building Block) DPP-IV_Inhibitor->DPP-IV_2 Inhibits Increased Insulin Release Increased Insulin Release Pancreas_2->Increased Insulin Release

Caption: Mechanism of DPP-IV inhibition.

References

Application Notes and Protocols for the Purification of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols focus on achieving high chemical and stereochemical purity, which is critical for downstream applications in drug development.

Introduction

This compound is a functionalized pyrrolidine derivative that often serves as a chiral building block in medicinal chemistry. Its synthesis can result in a mixture of enantiomers and various impurities. Therefore, robust purification strategies are essential to isolate the desired product in high purity. This document outlines two primary purification techniques: achiral purification using silica gel column chromatography and chiral separation via High-Performance Liquid Chromatography (HPLC).

Purification Strategies Overview

The purification of this compound typically involves two stages:

  • Initial Purification (Achiral): Removal of reaction by-products and unreacted starting materials using standard column chromatography.

  • Chiral Resolution: Separation of the enantiomers of the target compound using chiral HPLC.

The overall workflow for the purification process is depicted below.

PurificationWorkflow CrudeProduct Crude Reaction Mixture ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Loading RacemicProduct Racemic this compound ColumnChromatography->RacemicProduct Elution ChiralHPLC Chiral HPLC RacemicProduct->ChiralHPLC Injection Analysis1 Purity Analysis (NMR, LC-MS) RacemicProduct->Analysis1 Enantiomer1 Enantiomer 1 ChiralHPLC->Enantiomer1 Fractionation Enantiomer2 Enantiomer 2 ChiralHPLC->Enantiomer2 Fractionation Analysis2 Enantiomeric Excess (e.e.) Analysis Enantiomer1->Analysis2 Enantiomer2->Analysis2

Caption: General workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Achiral Purification by Silica Gel Column Chromatography

This protocol describes the purification of the crude product to remove non-enantiomeric impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC visualization agent (e.g., potassium permanganate stain)

  • Rotary evaporator

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Carefully pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient could be from 0% to 10% methanol in DCM.

    • To prevent streaking of the amine on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., 95:5 DCM:MeOH). Visualize the spots under UV light or by staining.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified racemic this compound.

Quantitative Data (Representative):

ParameterBefore PurificationAfter Column Chromatography
Purity (by NMR) ~70%>95%
Yield -80-90% (typical recovery)
Appearance Brownish oilPale yellow oil
Protocol 2: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

This protocol is for the separation of the enantiomers of the purified racemic mixture.

Materials and Equipment:

  • Racemic this compound

  • HPLC grade solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA)

  • Chiral HPLC column (e.g., polysaccharide-based Chiral Stationary Phase like Chiralpak® IA, IB, or IC)

  • HPLC system with a UV detector

  • Fraction collector

  • Vials for sample and collection

Procedure:

  • System Preparation:

    • Install the chiral column in the HPLC system.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Run the separation under isocratic conditions. A typical mobile phase could be a mixture of hexane and an alcohol (IPA or EtOH) with a small amount of an amine modifier (e.g., 0.1% DEA) to improve peak shape.

  • Detection and Fraction Collection: Monitor the elution of the enantiomers using the UV detector (e.g., at 254 nm). Collect the separated enantiomer peaks using a fraction collector.

  • Post-Purification Analysis:

    • Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, e.e.).

    • Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.

Quantitative Data (Representative):

ParameterStarting RacemateCollected Enantiomer 1Collected Enantiomer 2
Enantiomeric Excess (e.e.) 0%>99%>99%
Recovery -~40-45%~40-45%
Purity (by HPLC) >95%>99%>99%

Visualization of Key Relationships

Signaling Pathway (Illustrative)

While not a signaling pathway in the biological sense, the logical flow of the purification process can be visualized.

PurificationLogic cluster_achiral Achiral Purification cluster_chiral Chiral Resolution Crude Crude Product SilicaGel Silica Gel Chromatography Crude->SilicaGel Racemate Racemic Product (>95% Purity) SilicaGel->Racemate ChiralHPLC Chiral HPLC Racemate->ChiralHPLC Enantiomers Separated Enantiomers (>99% e.e.) ChiralHPLC->Enantiomers

Caption: Logical flow from crude product to separated enantiomers.

Conclusion

The successful purification of this compound is a critical step in its use as a pharmaceutical intermediate. The combination of achiral silica gel chromatography followed by chiral HPLC provides a robust methodology for obtaining this compound with high chemical and enantiomeric purity. The specific conditions provided in these protocols should serve as a strong starting point for researchers, with the understanding that minor optimizations may be necessary depending on the specific nature of the crude reaction mixture.

Application Notes and Protocols for the Incorporation of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a unique cyclic amino acid analog that introduces significant conformational constraints and a tertiary amine into the peptide backbone. The N-benzyl group and the α,α-disubstitution at the C3 position present considerable steric hindrance, necessitating optimized protocols for efficient peptide synthesis.

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy and address the specific challenges associated with sterically hindered, N-alkylated amino acid derivatives.

Principles of Synthesis and Key Considerations

The primary challenge in utilizing this compound is overcoming the steric hindrance at both the amine and the carboxyl group. This hindrance can lead to slow and incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.[1] To mitigate these issues, the following considerations are crucial:

  • Choice of Coupling Reagent: Standard coupling reagents may be insufficient. More potent uronium or phosphonium salt-based reagents like HATU, HCTU, or COMU are recommended to achieve high coupling efficiency.[2]

  • Reaction Conditions: Extended coupling times and/or "double coupling" (repeating the coupling step with fresh reagents) are often necessary to drive the reaction to completion.[1]

  • Solvent System: N,N-Dimethylformamide (DMF) is a standard solvent, but for sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic salts like LiCl may improve outcomes.[1]

  • Monitoring: Careful monitoring of the coupling reaction completion is critical. The Kaiser test, which detects free primary amines, will be negative for the N-benzyl-substituted amine of the target amino acid. Therefore, alternative tests or reliance on a robust, optimized protocol are necessary.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on typical results for sterically hindered N-alkylated amino acids under optimized conditions. Actual results may vary depending on the specific peptide sequence and experimental setup.

Table 1: Illustrative Comparison of Coupling Reagents for Fmoc-Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Reaction TimeEstimated Coupling EfficiencyNotes
HBTU/HOBt/DIPEA1:0.95:24 - 12 hours75-85%Standard but may be inefficient.
HATU/DIPEA 1:0.95:2 2 - 4 hours >95% Highly recommended for sterically hindered couplings. [2]
HCTU/DIPEA1:0.95:22 - 4 hours>95%A common and effective alternative to HATU.
COMU/DIPEA 1:1:2 30 - 60 minutes >95% Very fast and efficient coupling reagent. [2]
DIC/HOBt1:1:06 - 18 hours<70%Not recommended due to slow kinetics and potential side reactions.

Table 2: Illustrative Synthesis Data for a Model Tetrapeptide (Tyr-Xxx-Trp-Phe-NH₂), where Xxx = this compound

Synthesis StepDescriptionTheoretical Yield (%)Estimated Purity by RP-HPLC (%)
1. LoadingFmoc-Phe loaded onto Rink Amide resin100-
2. Coupling 1Coupling of Fmoc-Trp(Boc)-OH>99-
3. Coupling 2Coupling of Fmoc-Xxx-OH (using HATU)95-98-
4. Coupling 3Coupling of Fmoc-Tyr(tBu)-OH>99-
5. CleavageTFA-mediated cleavage from resin90~85% (Crude)
6. PurificationPreparative RP-HPLC65>98% (Final Product)

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents:

  • Fmoc-protected amino acids (including Fmoc-Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate)

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker/agitator

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single deprotection and coupling cycle.

1. Resin Swelling: a. Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in the synthesis vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10-15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Optimized Coupling of Fmoc-Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: a. Pre-activation: In a separate vial, dissolve Fmoc-Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.[2] b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Optional Double Coupling: Drain the reaction solution and wash the resin with DMF (3 times). Repeat steps 3a and 3b with fresh reagents to ensure maximum coupling efficiency.[1] e. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next cycle.

4. Standard Coupling (for other amino acids): a. Follow the pre-activation and coupling steps as described in 3a and 3b, but with a standard reaction time of 45-60 minutes. b. After the final coupling step, proceed to the final Fmoc deprotection.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.

3. Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin). b. Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptide. b. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with fresh cold diethyl ether. e. Dry the crude peptide under vacuum. f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). g. Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Resin_Prep 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) Wash1->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Start Start with Resin Start->Resin_Prep Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Lyophilized Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Low Coupling Efficiency

Troubleshooting_Workflow cluster_solutions Potential Solutions Problem Problem Low Coupling Efficiency Solution1 Change Coupling Reagent (e.g., to HATU or COMU) Problem->Solution1 Solution2 Increase Reagent Excess (3-5 equivalents) Problem->Solution2 Solution3 Extend Coupling Time (2-4 hours or longer) Problem->Solution3 Solution4 Perform Double Coupling Problem->Solution4 Solution5 Modify Solvent System (Use NMP or add LiCl) Problem->Solution5 Outcome {Outcome|Improved Yield & Purity} Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome Solution5->Outcome

Caption: Troubleshooting logic for low coupling efficiency of sterically hindered amino acids.

Representative Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Peptide Peptide Agonist (containing modified AA) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binds G_Protein G-Protein (αβγ) Receptor->G_Protein Activates G_alpha Gα (GTP) G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates Effector Effector Protein (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Initiates

Caption: Generalized signaling pathway for a peptide agonist at a GPCR.

References

Application Notes and Protocols for N-Debenzylation of 1-Benzylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl group is a common and versatile protecting group for the nitrogen atom in pyrrolidine rings, widely used during multi-step organic syntheses. Its stability under various non-reductive conditions makes it highly valuable. However, its efficient and clean removal is a critical step in the final stages of synthesizing target molecules, particularly in drug development where pyrrolidine scaffolds are prevalent. This document provides detailed protocols for the N-debenzylation of 1-benzylpyrrolidine derivatives via catalytic hydrogenation, a robust and widely adopted method. Two primary protocols are presented: classical catalytic hydrogenation using Pearlman's catalyst with hydrogen gas, and catalytic transfer hydrogenation using palladium on carbon with a hydrogen donor, offering a convenient alternative to pressurized hydrogen systems.

Chemical Transformation

The general reaction involves the hydrogenolysis of the benzylic C-N bond, yielding the deprotected pyrrolidine and toluene as a byproduct.

G cluster_reactants Reactants cluster_products Products r1 1-Benzylpyrrolidine Derivative arrow_node Pd(OH)₂/C or Pd/C Catalyst r1->arrow_node r2 + H2 p1 Pyrrolidine Derivative p2 + Toluene arrow_node->p1

Caption: General N-debenzylation of a 1-benzylpyrrolidine derivative.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the N-debenzylation of various N-benzylpyrrolidine derivatives using Pearlman's catalyst (20% Pd(OH)₂/C), highlighting the critical role of acetic acid as an additive for achieving high yields.[1]

SubstrateCatalyst (wt)H₂ PressureSolventAdditive (equiv.)Temp. (°C)Time (h)Yield (%)
(±)-tert-Butyl 3-{{6'-[benzyl(tert-butoxycarbonyl)amino]-4'-methylpyridin-2'-yl}methyl}-4-(naphthalen-1-yloxy)pyrrolidine-1-carboxylate20% Pd(OH)₂/C (150 mg)1 atmEtOHAcetic Acid (1.5)601490
(3R,4R)-tert-Butyl 3-{{6'-[benzyl(tert-butoxycarbonyl)amino]-4'-methylpyridin-2'-yl}methyl}-4-(3'-hydroxypropoxy)pyrrolidine-1-carboxylate20% Pd(OH)₂/C (150 mg)1 atmEtOHAcetic Acid (1.5)601487
(±)-tert-Butyl 3-{{6'-[benzyl(tert-butoxycarbonyl)amino]-4'-methylpyridin-2'-yl}methyl}-4-hydroxypyrrolidine-1-carboxylate20% Pd(OH)₂/C (300 mg)1 atmEtOHNone6024~65
(±)-tert-Butyl 3-{{6'-[benzyl(tert-butoxycarbonyl)amino]pyridin-2'-yl}methyl}-4-(naphthalen-1-yloxy)pyrrolidine-1-carboxylate20% Pd(OH)₂/C (45 mg)1 atmEtOHNone602426

Experimental Protocols

Two robust protocols for the N-debenzylation of 1-benzylpyrrolidine derivatives are provided below.

Protocol 1: Acid-Facilitated Catalytic Hydrogenation using Pearlman's Catalyst

This protocol is highly effective, particularly for complex or sterically hindered substrates where debenzylation may be sluggish. The addition of acetic acid has been shown to be crucial for driving the reaction to completion and achieving high, reproducible yields.[1][2]

Materials:

  • 1-Benzylpyrrolidine derivative (1.0 mmol)

  • Ethanol (EtOH), anhydrous (60 mL)

  • Acetic Acid (HOAc), glacial (1.5 mmol, ~86 µL)

  • Pearlman's Catalyst (20% Pd(OH)₂ on Carbon, wet) (150 mg, ~15 wt%)

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask or hydrogenation vessel equipped with a magnetic stir bar, add the 1-benzylpyrrolidine derivative (1.0 mmol).

  • Solvent and Additive: Add ethanol (60 mL) and glacial acetic acid (1.5 mmol). Stir the mixture at room temperature until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add Pearlman's catalyst (150 mg) to the solution. Safety Note: Palladium catalysts can be pyrophoric. Handle in an inert atmosphere or add carefully to the solvent without allowing the dry powder to be exposed to air.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Purge the flask with hydrogen gas by evacuating and refilling with H₂ three times.

  • Reaction: Stir the reaction mixture vigorously at 60 °C under a positive pressure of hydrogen (1 atm) for 14 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: a. Cool the reaction mixture to room temperature. b. Purge the flask with an inert gas (N₂ or Ar). c. Filter the mixture through a pad of Celite® to remove the catalyst. d. Wash the Celite® pad with additional ethanol (2 x 30 mL). e. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure debenzylated pyrrolidine derivative.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is a convenient and rapid alternative that avoids the need for pressurized hydrogen gas cylinders, making it highly suitable for standard laboratory settings. Ammonium formate serves as the in situ hydrogen source.[3]

Materials:

  • 1-Benzylpyrrolidine derivative (3.0 mmol)

  • Methanol (MeOH), dry (20 mL)

  • 10% Palladium on Carbon (Pd/C) (equal weight to the substrate)

  • Ammonium Formate (HCOONH₄), anhydrous (15 mmol)

  • Celite®

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, create a suspension of the 1-benzylpyrrolidine derivative (3.0 mmol) and 10% Pd/C catalyst in dry methanol (20 mL).

  • Hydrogen Donor Addition: Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) to the stirred suspension in a single portion.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 10-60 minutes.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the hot reaction mixture through a pad of Celite® to remove the catalyst. c. Wash the Celite® pad thoroughly with chloroform or methanol (20 mL). d. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: The resulting residue can be further purified by column chromatography or recrystallization as needed to yield the final product.

Experimental Workflow Diagram

G start Start: Add Substrate, EtOH, and HOAc to Flask add_catalyst Add Pd(OH)₂/C Catalyst start->add_catalyst Dissolve Substrate purge Purge with H₂ (3x) add_catalyst->purge hydrogenate Stir at 60°C under H₂ atm (14 h or until complete) purge->hydrogenate cool Cool to Room Temperature hydrogenate->cool filter Filter through Celite® cool->filter Inert Atmosphere concentrate Concentrate Filtrate filter->concentrate Wash Celite® with EtOH purify Purify via Column Chromatography concentrate->purify end End: Isolated Pyrrolidine Derivative purify->end

Caption: Workflow for Acid-Facilitated Catalytic Hydrogenation.

References

Application Notes and Protocols for the Characterization of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate. The methods described herein are fundamental for confirming the identity, purity, and structure of this compound, which is a key intermediate in pharmaceutical synthesis.

Overview of Analytical Strategy

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously determine its chemical structure and purity. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (EI/ESI) Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis (Purity & Chiral Separation) Purification->HPLC Purity Assessment Elemental Elemental Analysis Purification->Elemental Elemental Composition Interpretation Data Analysis & Interpretation NMR->Interpretation MS->Interpretation HPLC->Interpretation Elemental->Interpretation Reporting Reporting & Documentation Interpretation->Reporting

Caption: General analytical workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will show distinct signals for the protons of the benzyl group, the pyrrolidine ring, the methyl ester, and the amino group. The chemical shifts (δ) are predicted based on the electronic environment of the protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic protons (C₆H₅)7.20 - 7.40Multiplet5H
Benzyl CH₂~3.60Singlet2H
Methyl Ester (OCH₃)~3.70Singlet3H
Pyrrolidine CH₂ (adjacent to N)2.50 - 3.00Multiplet4H
Pyrrolidine CH₂ (C4)1.90 - 2.20Multiplet2H
Amino (NH₂)1.50 - 2.50Broad Singlet2H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)170 - 175
Aromatic C (quaternary)135 - 140
Aromatic CH127 - 130
Benzyl CH₂55 - 60
Pyrrolidine C3 (quaternary)58 - 65
Pyrrolidine CH₂ (adjacent to N)50 - 55
Pyrrolidine CH₂ (C4)30 - 35
Methyl Ester (OCH₃)50 - 55
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectral Data

For this compound (C₁₃H₁₈N₂O₂), the expected monoisotopic mass is approximately 234.14 g/mol . The hydrochloride salt (C₁₃H₁₉ClN₂O₂) has a molecular weight of approximately 270.75 g/mol .[1]

Ion m/z (Expected) Description
[M+H]⁺235.15Protonated molecular ion (free base)
[M]⁺234.14Molecular ion (free base)
[M-CH₃O]⁺203.12Loss of methoxy group
[M-COOCH₃]⁺175.12Loss of methyl carboxylate group
[C₇H₇]⁺91.05Benzyl cation (characteristic fragment)
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Source: Electrospray Ionization (ESI) for the hydrochloride salt or Electron Impact (EI) for the free base.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for separating enantiomers if a chiral synthesis was not performed.

Protocol for Purity Analysis (Reversed-Phase HPLC)

This method is suitable for determining the purity of the compound.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol for Chiral Separation

Since the molecule has a stereocenter at the C3 position, chiral HPLC is necessary to separate the enantiomers.

Parameter Condition
Column Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: The optimal mobile phase composition for chiral separation may require method development.

HPLC_Method_Development cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data_analysis Data Processing SamplePrep Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) SystemPrep Equilibrate HPLC System Injection Inject Sample SystemPrep->Injection Separation Separation on Column Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity/Enantiomeric Ratio Calculation Integration->Quantification

Caption: Workflow for HPLC analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to support the structural confirmation.

Theoretical vs. Experimental Data

For C₁₃H₁₈N₂O₂ (free base):

  • Calculated: C, 66.64%; H, 7.74%; N, 11.96%

  • Experimental: The obtained values should be within ±0.4% of the calculated values.

For C₁₃H₁₉ClN₂O₂ (hydrochloride salt):

  • Calculated: C, 57.67%; H, 7.07%; N, 10.35%

  • Experimental: The obtained values should be within ±0.4% of the calculated values.

Experimental Protocol: Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, purified compound is required.

  • Instrumentation: The analysis is performed using a CHN elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

By following these detailed protocols and comparing the experimental data with the expected values, researchers can confidently characterize this compound.

References

Application Notes and Protocols: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate as a Chiral Ligand in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a chiral scaffold with significant potential in asymmetric catalysis. Its rigid pyrrolidine backbone, coupled with the coordinating amino and carboxylate functionalities, makes it an attractive candidate for development as a chiral ligand for a variety of metal-catalyzed transformations. The presence of the N-benzyl group provides steric bulk that can influence the chiral environment around a metal center, potentially leading to high stereoselectivity in catalytic reactions. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to well-established pyrrolidine-based ligands allows for the extrapolation of its potential uses in key synthetic transformations.

These application notes provide a detailed overview of the predicted catalytic applications of this compound, based on analogous systems. The protocols outlined below are intended to serve as a starting point for researchers looking to explore the catalytic potential of this promising ligand.

Potential Catalytic Applications

Based on the known reactivity of similar pyrrolidine derivatives, this compound is a promising ligand candidate for the following classes of asymmetric catalytic reactions:

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The formation of chiral C-C bonds is a cornerstone of modern organic synthesis. Pyrrolidine-based ligands have demonstrated efficacy in directing the stereochemical outcome of palladium-catalyzed allylic alkylations.

  • Copper-Catalyzed Asymmetric Conjugate Addition: The 1,4-addition of nucleophiles to α,β-unsaturated compounds is a powerful tool for constructing chiral molecules. Copper complexes with chiral amino acid-derived ligands are known to catalyze these reactions with high enantioselectivity.

  • Rhodium-Catalyzed Asymmetric Hydrogenation: The enantioselective reduction of prochiral olefins is a widely used industrial process. Chiral phosphine- and amine-containing ligands are crucial for the success of these transformations, and the structural motifs within the target ligand suggest potential in this area.

Data Presentation: Predicted Performance in Catalysis

The following tables summarize the expected performance of this compound as a ligand in various catalytic reactions. This data is hypothetical and based on results obtained with structurally similar ligands. Experimental validation is required.

Table 1: Predicted Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)ee (%)
1Dimethyl malonateTHF2512>95>90
2NitromethaneCH2Cl2024>90>85
3BenzylamineDioxane4018>85>80

Table 2: Predicted Performance in Copper-Catalyzed Asymmetric Michael Addition of Diethyl Zinc to Cyclohexenone

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
15Toluene-208>98>95
21CH2Cl2-2012>95>92
35MTBE010>90>90

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound as a ligand in key catalytic reactions.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

Reaction: Asymmetric alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

  • [Pd(allyl)Cl]₂

  • This compound (Ligand)

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (2.2 mol%).

  • Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add 1,3-diphenylallyl acetate (1.0 equiv) and potassium acetate (3.0 mol%).

  • In a separate vial, dissolve dimethyl malonate (1.2 equiv) in THF (1.0 mL) and add BSA (1.3 equiv). Stir for 10 minutes.

  • Add the solution of the nucleophile to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at 25 °C and monitor by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Copper-Catalyzed Asymmetric Michael Addition

Reaction: Asymmetric addition of diethyl zinc to cyclohexenone.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • This compound (Ligand)

  • Cyclohexenone

  • Diethyl zinc (1.0 M in hexanes)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (5.0 mol%) and the chiral ligand (6.0 mol%).

  • Add anhydrous toluene (3.0 mL) and stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to -20 °C in a cryocooler.

  • Add cyclohexenone (1.0 equiv) to the reaction mixture.

  • Add diethyl zinc solution (1.5 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for the specified time, monitoring by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -20 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Visualizations

Diagram 1: General Workflow for Ligand Application in Catalysis

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup and Analysis Metal_Precursor Metal Precursor (e.g., [Pd(allyl)Cl]₂) Catalyst_Formation In situ Catalyst Formation Metal_Precursor->Catalyst_Formation Ligand Methyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction_Vessel Reaction under Inert Atmosphere Catalyst_Formation->Reaction_Vessel Substrate Substrate Substrate->Reaction_Vessel Reagent Reagent Reagent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Chiral Product Purification->Product Analysis Yield & ee Determination (HPLC/GC) Product->Analysis

Caption: General workflow for employing the ligand in a catalytic reaction.

Diagram 2: Proposed Catalytic Cycle for Asymmetric Allylic Alkylation

G Pd0 Pd(0)L Allyl_Complex π-allyl-Pd(II)L Pd0->Allyl_Complex Oxidative Addition Nucleophilic_Attack Nucleophilic Attack Allyl_Complex->Nucleophilic_Attack Product_Release Reductive Elimination Nucleophilic_Attack->Product_Release Product_Release->Pd0 Catalyst Regeneration Product Chiral Product Product_Release->Product Substrate Allylic Substrate Substrate->Allyl_Complex Nucleophile Nucleophile Nucleophile->Nucleophilic_Attack

Caption: A simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Concluding Remarks

This compound represents a structurally promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols and data presented herein, derived from analogous systems, are intended to provide a solid foundation for future research into the catalytic applications of this molecule. The development of novel chiral ligands is a critical endeavor in the fields of organic synthesis and drug development, and it is hoped that these notes will inspire further investigation into the potential of this versatile scaffold. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic needs and to explore the use of this ligand in a broader range of catalytic transformations.

Application Notes and Protocols for In Vitro Assays Using Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate is a synthetic organic compound featuring a pyrrolidine core, a structure of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules.[1] As a derivative of a constrained amino acid, this compound holds potential for diverse pharmacological applications, including in neuroscience and as an intermediate for the synthesis of novel therapeutic agents.[1] The benzyl and methyl ester functionalities, along with the amino group, provide a scaffold for potential interactions with various biological targets.

These application notes provide a comprehensive overview of potential in vitro assays to characterize the biological activity of this compound. The following protocols are foundational and can be adapted to explore its cytotoxic, neuroprotective, and receptor-binding properties.

Data Presentation: Quantitative Analysis of Related Pyrrolidine Derivatives

Compound ClassTarget/AssayCell LineIC50/EC50 (µM)Reference
Pyrrolidine-2,5-dione derivativesCOX-2 Inhibition-0.98 - 15.2Fictional Example
Spirooxindole-pyrrolidine derivativesAntibacterial (E. coli)-12.5 - 25Fictional Example
Pyrrolidine-thiazole derivativesAntibacterial (B. cereus)-21.70Fictional Example
Tetrazolopyrrolidine-1,2,3-triazole analoguesAnticancer (HeLa)HeLa0.32Fictional Example
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesAnticancer (MDA-MB-231)MDA-MB-2315.87Fictional Example

Note: The data presented above is for structurally related but distinct molecules. The biological activity of this compound must be determined experimentally.

Experimental Protocols

General Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell line of interest

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Neuronal Cell Viability Assay

This protocol is designed to assess the potential neuroprotective or neurotoxic effects of the compound on a neuronal cell line.

Principle: This assay utilizes a two-color fluorescent staining method to distinguish between live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neurons

  • Neuronal cell culture medium

  • This compound

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment: Culture and treat the neuronal cells with various concentrations of this compound as described in the MTT assay protocol.

  • Staining: Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions by diluting Calcein-AM and EthD-1 in PBS.

  • Incubation: Remove the culture medium, wash the cells once with PBS, and add the staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence. Alternatively, quantify the fluorescence using a microplate reader.

  • Data Interpretation: Determine the ratio of live to dead cells for each treatment condition to assess the compound's effect on neuronal viability.

Neurotransmitter Transporter Binding Assay (Example: Dopamine Transporter - DAT)

Given the structural motifs of the compound, it may interact with neurotransmitter transporters. This protocol describes a competitive radioligand binding assay to determine the affinity of the compound for the dopamine transporter.

Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428) from the dopamine transporter (DAT) in a membrane preparation from cells expressing DAT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitor (e.g., 10 µM GBR 12909)

  • Glass fiber filters

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled inhibitor), and competitive binding (radioligand + various concentrations of this compound).

  • Incubation: Add the cell membranes (typically 5-10 µg of protein per well), the radioligand (at a concentration close to its Kd), and the test compound or non-specific inhibitor to the assay buffer. The final assay volume is typically 200 µL. Incubate at 4°C for 2 hours.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the competitor concentration. Determine the IC50 value and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding DAT DAT Synaptic_Cleft->DAT Reuptake Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation Test_Compound Methyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate Test_Compound->DAT Potential Inhibition

Caption: Potential modulation of the dopamine signaling pathway.

G start Start: Obtain Test Compound prepare_stock Prepare Stock Solution (e.g., in DMSO) start->prepare_stock primary_screen Primary Screening: Cytotoxicity Assay (MTT) prepare_stock->primary_screen cytotoxic High Cytotoxicity (Stop or Redesign) primary_screen->cytotoxic Yes low_cytotoxicity Low Cytotoxicity primary_screen->low_cytotoxicity No secondary_assays Secondary Assays: - Neuronal Viability - Anti-inflammatory Assay - Receptor Binding low_cytotoxicity->secondary_assays active Compound is Active secondary_assays->active Positive Result inactive Compound is Inactive secondary_assays->inactive Negative Result dose_response Dose-Response & IC50/EC50 Determination active->dose_response lead_optimization Lead Optimization dose_response->lead_optimization

Caption: General workflow for in vitro screening.

References

Practical Applications of Chiral 3-Aminopyrrolidine-3-Carboxylates: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chiral 3-aminopyrrolidine-3-carboxylates and their derivatives are invaluable building blocks in modern medicinal chemistry and asymmetric synthesis. Their rigid, five-membered ring structure, combined with the stereochemically defined amine and carboxylate functionalities, provides a versatile scaffold for the development of novel therapeutics and catalysts. The inherent chirality of these molecules is crucial for their biological activity, enabling precise interactions with enzymes and receptors. This document provides detailed application notes and experimental protocols for the use of these compounds in drug discovery and organocatalysis, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Leniolisib, a PI3Kδ Inhibitor

Introduction: Leniolisib is a selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency. The chiral (S)-3-aminopyrrolidine moiety is a key structural feature of Leniolisib, crucial for its binding and inhibitory activity against the PI3Kδ enzyme. Overactivation of the PI3Kδ pathway is a hallmark of APDS, leading to dysregulation of B and T cells.

Mechanism of Action: The PI3K signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, and survival. In immune cells, the PI3Kδ isoform plays a predominant role. Upon activation by cell surface receptors, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn modulates a variety of cellular processes. In APDS, gain-of-function mutations in the PIK3CD gene lead to hyperactivation of PI3Kδ, resulting in increased PIP3 levels and constitutive downstream signaling. Leniolisib selectively inhibits the catalytic activity of PI3Kδ, thereby normalizing this signaling pathway in affected immune cells.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Regulates Cell Growth, Proliferation, Survival Leniolisib Leniolisib Leniolisib->PI3K Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds Leniolisib_Synthesis_Workflow cluster_synthesis Leniolisib Synthesis start Start Materials: - Compound 1 - (S)-tert-butyl  3-aminopyrrolidine-1-carboxylate (2) step1 Step 1: Coupling (Yield: 93%) start->step1 intermediate3 Compound 3 step1->intermediate3 step2 Step 2: Benzyl Deprotection (Yield: 66%) intermediate3->step2 intermediate4 Compound 4 step2->intermediate4 step3 Step 3: Coupling with Pyridine Derivative (Yield: 74%) intermediate4->step3 intermediate6 Compound 6 step3->intermediate6 step4 Step 4: Boc Deprotection and Acylation (Yield: 76%) intermediate6->step4 end Leniolisib (7) step4->end Organocatalysis_Cycle Catalyst Chiral Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone/ Aldehyde Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Michael Acceptor MichaelAcceptor Michael Acceptor MichaelAcceptor->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O Water H₂O Water->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: Why is the yield of the Dieckmann condensation for the formation of the pyrrolidine ring low?

Answer: Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, are often due to several factors. This reaction is crucial for forming the 5-membered pyrrolidine ring.[1][2] Key areas to investigate include the choice of base, solvent, and reaction temperature, as well as the purity of the starting diester.

  • Suboptimal Base: The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions. Sodium ethoxide is a classic choice, but sterically hindered bases like potassium tert-butoxide can sometimes give better yields by minimizing nucleophilic attack on the ester.

  • Reaction Conditions: The reaction is an equilibrium process. Driving the reaction forward is key. Removal of the alcohol byproduct can improve yields. High temperatures can sometimes lead to decomposition or side reactions.

  • Starting Material Purity: Impurities in the starting diester, such as monoesters or the corresponding carboxylic acids, can interfere with the cyclization. Ensure the starting material is of high purity.

  • Side Reactions: The primary side reaction is intermolecular Claisen condensation. Running the reaction at high dilution can favor the intramolecular Dieckmann condensation.

Question 2: My reductive amination of the keto-ester intermediate is sluggish or incomplete. What are the likely causes and solutions?

Answer: Incomplete reductive amination can be a significant bottleneck. This step is critical for introducing the amino group. The main factors to consider are the formation of the imine or enamine intermediate, the choice and activity of the reducing agent, and the reaction's pH.[3]

  • Inefficient Imine/Enamine Formation: The equilibrium between the ketone and the amine to form the imine may not be favorable.[3]

    • Solution: Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine. A catalytic amount of a weak acid, like acetic acid, can also facilitate imine formation.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone.

    • Solution: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are generally effective and selective reducing agents for this transformation. STAB is often preferred due to its lower toxicity.[3] If the reaction is still slow, a more powerful but less selective reducing agent like sodium borohydride (NaBH₄) can be used, but this often requires pre-formation of the imine to avoid reduction of the starting ketone.[3]

  • Suboptimal pH: The pH is crucial for both imine formation (favored under slightly acidic conditions) and the activity of the reducing agent.

    • Solution: Maintain the reaction pH between 5 and 7. This can often be achieved by using a buffer or by the addition of a controlled amount of acetic acid.

Question 3: I am observing significant byproducts during the synthesis. How can I identify and minimize them?

Answer: Side reactions can significantly lower the yield and complicate purification. Common side products can arise from each step of the synthesis.

  • Dieckmann Condensation: As mentioned, intermolecular condensation can be an issue. Additionally, if the starting diester is not symmetrical, two different enolates can form, leading to a mixture of products.

    • Solution: Use high dilution to favor the intramolecular reaction. If using an unsymmetrical diester, consider a directed Dieckmann condensation strategy if possible.

  • Reductive Amination: A common side product is the alcohol resulting from the reduction of the starting ketone. Over-alkylation of the desired amine is also possible, though less common with ammonia as the amine source.

    • Solution: Use a selective reducing agent like STAB that preferentially reduces the imine.[3] To avoid over-alkylation, use a controlled amount of the benzylating agent in the initial step of the synthesis.

  • Esterification: If performing a final esterification step, incomplete reaction is the most common issue.

    • Solution: In a Fischer esterification, use a large excess of methanol and a catalytic amount of a strong acid like sulfuric acid.[4] Removing the water formed during the reaction, for example with a Dean-Stark apparatus, can also drive the reaction to completion.[4]

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common and effective route involves a three-step sequence:

  • Dieckmann Condensation: Cyclization of a dialkyl N-benzyliminodiacetate (e.g., dimethyl N-benzyliminodiacetate) using a strong base (e.g., sodium methoxide) to form methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate.

  • Reductive Amination: Conversion of the keto group of the resulting β-keto ester to an amino group using a nitrogen source (e.g., ammonia or an ammonium salt) and a selective reducing agent (e.g., sodium triacetoxyborohydride).

  • Esterification (if necessary): If the starting material for the Dieckmann condensation is a diacid, or if hydrolysis occurs during the workup, a final esterification step using methanol and an acid catalyst (e.g., sulfuric acid) will be required.

Q2: How can I best purify the final product?

A2: Purification of the final product, this compound, typically involves column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly used. The polarity of the eluent will need to be optimized based on the specific impurities present. The product can also be isolated and purified as its hydrochloride salt, which is often a crystalline solid and can be recrystallized.[5]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • Strong Bases: Sodium methoxide and potassium tert-butoxide are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Reducing Agents: Sodium borohydride and its derivatives can release flammable hydrogen gas upon contact with water or acid. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas under acidic conditions. Handle with extreme care in a well-ventilated fume hood.

  • Solvents: Many organic solvents used are flammable and may be toxic. Use in a fume hood and away from ignition sources.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of β-Keto Esters

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantagesReported Yield Range (%)
Sodium Triacetoxyborohydride (STAB)Dichloromethane or Tetrahydrofuran, room temperatureMild, highly selective for imines, good functional group tolerance, less toxic than NaBH₃CN.[3]More expensive than NaBH₄.70-95
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 5-7Highly selective for imines, allows for one-pot reactions.[3]Highly toxic, potential for cyanide gas release.[3]65-90
Sodium Borohydride (NaBH₄)Methanol or Ethanol, often requires pre-formation of the imineInexpensive, powerful reducing agent.[3]Less selective, can reduce the starting ketone.[3]50-85 (with pre-formation)
Catalytic Hydrogenation (H₂/Catalyst)Methanol or Ethanol, various catalysts (e.g., Pd/C, Raney Ni)"Green" reducing agent, often high yielding.Requires specialized equipment (hydrogenator), catalyst can be pyrophoric.70-98

Table 2: Effect of Reaction Parameters on Fischer Esterification Yield

ParameterVariationEffect on YieldRationale
Temperature Increasing temperatureGenerally increases reaction rate and yield (up to a point).[6]Esterification is an equilibrium reaction; higher temperatures favor product formation.[6] However, excessively high temperatures can lead to decomposition.
Catalyst Loading (H₂SO₄) Increasing catalyst amountIncreases reaction rate.The acid protonates the carbonyl oxygen, making it more electrophilic.
Methanol to Acid Ratio Increasing the excess of methanolIncreases yield.[4]Le Chatelier's principle: adding excess reactant drives the equilibrium towards the products.[4]
Water Removal Active removal (e.g., Dean-Stark)Significantly increases yield.[4]Water is a product; its removal shifts the equilibrium towards the ester.[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate via Dieckmann Condensation

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl N-benzyliminodiacetate (1.0 eq) in anhydrous toluene to make a 0.1 M solution.

  • Base Addition: To a separate flask, add sodium methoxide (1.1 eq) suspended in anhydrous toluene.

  • Reaction: Slowly add the diester solution to the sodium methoxide suspension at room temperature with vigorous stirring.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired β-keto ester.

Protocol 2: Reductive Amination to form this compound

  • Reaction Setup: In a round-bottom flask, dissolve methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous methanol.

  • Amine Source: Add ammonium acetate (5-10 eq).

  • Reducing Agent: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Remove the methanol under reduced pressure. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow Start Dimethyl N-benzyliminodiacetate Dieckmann Dieckmann Condensation (NaOCH₃, Toluene, Reflux) Start->Dieckmann KetoEster Methyl 1-benzyl-3-oxopyrrolidine-3-carboxylate Dieckmann->KetoEster ReductiveAmination Reductive Amination (NH₄OAc, NaBH₃CN, MeOH) KetoEster->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingWorkflow Start Low Yield Observed CheckStep Identify Problematic Step (Dieckmann, Reductive Amination, etc.) Start->CheckStep Dieckmann Dieckmann Condensation Issues CheckStep->Dieckmann Cyclization ReductiveAmination Reductive Amination Issues CheckStep->ReductiveAmination Amination Esterification Esterification Issues CheckStep->Esterification Esterification DieckmannSolutions Check Base Activity Check Starting Material Purity Use High Dilution Dieckmann->DieckmannSolutions ReductiveAminationSolutions Add Dehydrating Agent Optimize pH (5-7) Use Selective Reducing Agent (STAB) ReductiveAmination->ReductiveAminationSolutions EsterificationSolutions Use Excess Alcohol Remove Water Check Catalyst Esterification->EsterificationSolutions

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of substituted pyrrolidines.

Issue 1: Difficulty in Separating Diastereomers

Question: I am struggling to separate diastereomers of my substituted pyrrolidine. What strategies can I employ?

Answer:

The separation of diastereomers can be challenging due to their similar physical properties. Here are several strategies you can employ, ranging from chromatographic to crystallization techniques.

Troubleshooting Workflow for Diastereomer Separation

G start Mixture of Diastereomers flash_chromatography Attempt Flash Chromatography start->flash_chromatography chiral_hplc Chiral HPLC/SFC start->chiral_hplc Enantiomers of Diastereomers crystallization Diastereomeric Salt Crystallization start->crystallization Compound is Crystalline and has Acidic/Basic Handle optimization Optimize Conditions: - Solvent System - Gradient Profile - Stationary Phase (e.g., Alumina) flash_chromatography->optimization Poor Separation success Pure Diastereomers flash_chromatography->success Good Separation hplc Preparative HPLC optimization->hplc Still Poor Separation derivatization Derivatization to Enhance Separation hplc->derivatization Co-elution hplc->success Separation Achieved chiral_hplc->success derivatization->hplc Re-attempt HPLC crystallization->success failure Separation Unsuccessful crystallization->failure No Selective Crystallization

Caption: Troubleshooting workflow for separating diastereomers of substituted pyrrolidines.

Detailed Strategies:

  • Flash Column Chromatography: This is often the first method attempted. Success depends on the difference in polarity between the diastereomers. Optimization of the mobile phase is crucial.[1]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can provide higher resolution than flash chromatography for closely related diastereomers.[2][3]

  • Chiral Chromatography (HPLC/SFC): If you are dealing with enantiomeric pairs of diastereomers, chiral HPLC or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase is the most effective method.[4]

  • Derivatization: Reacting the diastereomeric mixture with a chiral derivatizing agent can create new diastereomers with larger differences in their physical properties, making them easier to separate by standard chromatography.[5]

  • Diastereomeric Salt Crystallization: If your pyrrolidine has an acidic or basic functional group, you can form diastereomeric salts with a chiral resolving agent. These salts often have different solubilities, allowing for separation by fractional crystallization.[5][6][7][8][9]

Issue 2: Product is Highly Water-Soluble or Forms Emulsions During Extraction

Question: My substituted pyrrolidine is highly polar and difficult to extract from the aqueous phase. I'm also having issues with emulsion formation. What should I do?

Answer:

These are common challenges, especially with pyrrolidines containing polar functional groups. Here’s how to address them:

Troubleshooting Extraction and Emulsion Problems

G start Crude Reaction Mixture in Organic Solvent acid_wash Acid Wash (e.g., 1M HCl) to Protonate Pyrrolidine start->acid_wash emulsion Emulsion Forms acid_wash->emulsion Vigorous Shaking separate_layers Separate Layers acid_wash->separate_layers No Emulsion break_emulsion Break Emulsion: - Add Brine - Centrifugation - Filter through Celite emulsion->break_emulsion break_emulsion->separate_layers aqueous_layer Aqueous Layer (contains protonated pyrrolidine) separate_layers->aqueous_layer basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer->basify re_extract Re-extract with Organic Solvent basify->re_extract organic_layer Organic Layer (contains purified pyrrolidine) re_extract->organic_layer dry_and_concentrate Dry and Concentrate organic_layer->dry_and_concentrate pure_product Pure Product dry_and_concentrate->pure_product

Caption: Workflow for acid-base extraction and troubleshooting emulsions.

Solutions for High Water Solubility:

  • Acid-Base Extraction: This is a highly effective technique for purifying basic compounds like pyrrolidines.[10]

    • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or diethyl ether).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated pyrrolidine salt will move into the aqueous layer.

    • Separate the layers and wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the pyrrolidine.

    • Extract the free pyrrolidine back into an organic solvent.

    • Dry the organic layer and evaporate the solvent.

Techniques to Break Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of NaCl increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[11]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the layers to separate.[12][13][14][15]

  • Filtration: Passing the emulsified mixture through a plug of Celite or glass wool can sometimes break the emulsion.[16]

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[11]

Issue 3: Product is "Oiling Out" Instead of Crystallizing

Question: I'm trying to recrystallize my substituted pyrrolidine, but it's separating as an oil. How can I induce crystallization?

Answer:

"Oiling out" is a common problem in crystallization and can be addressed by modifying the crystallization conditions.

Troubleshooting Crystallization Problems

G start Crude Product for Recrystallization dissolve Dissolve in Minimum Hot Solvent start->dissolve oiling_out Product Oils Out Upon Cooling dissolve->oiling_out troubleshoot Troubleshooting Strategies oiling_out->troubleshoot add_more_solvent Add More Solvent troubleshoot->add_more_solvent slow_cooling Slower Cooling Rate troubleshoot->slow_cooling change_solvent Change Solvent System troubleshoot->change_solvent seed_crystal Introduce Seed Crystal troubleshoot->seed_crystal successful_crystallization Crystals Form add_more_solvent->successful_crystallization slow_cooling->successful_crystallization change_solvent->successful_crystallization seed_crystal->successful_crystallization

Caption: Decision-making process when a product "oils out" during crystallization.

Strategies to Promote Crystallization:

  • Increase the Solvent Volume: Add more of the primary solvent to the hot solution to ensure the compound remains dissolved at a lower temperature as it cools.[17]

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in a colder environment. This provides more time for the crystal lattice to form correctly.[17]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. For polar pyrrolidines, mixtures like methanol/water or acetone/water can be effective.[17]

  • Introduce a Seed Crystal: Adding a small, pure crystal of your compound to the supersaturated solution can initiate crystallization.[17]

  • Charcoal Treatment: If impurities are suspected to be inhibiting crystallization, treating the hot solution with activated charcoal can help remove them.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my substituted pyrrolidine synthesis?

A1: Common impurities often include unreacted starting materials, reagents, and by-products from side reactions. The specific impurities will depend on your synthetic route. It is crucial to analyze your crude product using techniques like NMR and LC-MS to identify the impurity profile before selecting a purification strategy.[4]

Q2: How do I choose the right chromatography technique for my substituted pyrrolidine?

A2: The choice of chromatography depends on the properties of your compound and the impurities.

  • Flash Column Chromatography: Best for initial, large-scale purification to remove major impurities with significantly different polarities.

  • HPLC (Normal or Reverse-Phase): Ideal for high-purity separations of compounds with similar polarities. Reverse-phase HPLC with a C18 column is particularly useful for polar pyrrolidines.[18]

  • Chiral HPLC/SFC: Necessary for separating enantiomers.[4][5][19][20]

Q3: Can I use distillation to purify my substituted pyrrolidine?

A3: Distillation is a viable option if your compound is thermally stable and has a boiling point that is significantly different from the impurities. For high-boiling point pyrrolidines, vacuum distillation is often required to prevent thermal degradation.

Q4: How do I remove N-protecting groups after purification?

A4: The removal of N-protecting groups depends on the specific group used. It is often done after initial purification. The deprotection by-products may require a final purification step, such as an acid-base extraction or a quick column chromatography.

Data Presentation

Table 1: Comparison of Chiral Separation Methods for Pyrrolidine Derivatives

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)Reference
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Analytical[5]
Chiral HPLC (Indirect) Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%High[5]
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)[5]
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate BufferN/A> 99%< 50% (theoretical max)[5]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude substituted pyrrolidine in a minimal amount of the chosen eluent or a strong solvent like dichloromethane.

  • Column Packing: Wet pack a silica gel column with the initial, least polar mobile phase.

  • Loading the Sample:

    • Wet Loading: Dissolve the sample in a small volume of the initial eluent and carefully load it onto the top of the column.

    • Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This is often preferred for better resolution.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate). If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.

  • Acidic Extraction: Add a 1 M aqueous solution of a strong acid (e.g., HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate. The protonated pyrrolidine will be in the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid at least two more times to ensure complete extraction.[11]

  • Combine and Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a small amount of fresh organic solvent to remove any co-extracted neutral impurities.

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a 1 M aqueous solution of a strong base (e.g., NaOH) with stirring until the solution is basic (check with pH paper). Extract the liberated free amine back into an organic solvent (e.g., dichloromethane) by performing at least three extractions.

  • Drying and Concentration: Combine the organic extracts from the re-extraction, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified pyrrolidine.

Protocol 3: General Procedure for Diastereomeric Salt Crystallization
  • Resolving Agent and Solvent Selection: Choose a suitable chiral resolving agent (e.g., tartaric acid, mandelic acid) and a solvent in which the two diastereomeric salts have significantly different solubilities (e.g., ethanol, isopropanol).[5]

  • Salt Formation: Dissolve the racemic substituted pyrrolidine in the chosen solvent. Add an equimolar amount of the resolving agent.

  • Crystallization: Heat the mixture to ensure complete dissolution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation of the Free Base/Acid: To recover the enantiomerically enriched pyrrolidine, dissolve the diastereomeric salt in a suitable solvent and treat it with a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used). Then, perform an extraction to isolate the free pyrrolidine.

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method like chiral HPLC.[5]

References

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of methyl 3-amino-1-benzylpyrrolidine-3-carboxylate and its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users encountering unexpected experimental results or suspecting compound degradation should consult the following guide.

Issue 1: Loss of Potency or Inconsistent Biological Activity

  • Question: My experiments are showing lower than expected efficacy or high variability. Could the compound have degraded?

  • Answer: Yes, a loss of potency is a primary indicator of chemical degradation. This compound, being an amino acid ester, is susceptible to hydrolysis. The presence of the amino group also introduces a potential for oxidation. Inconsistent results can arise from using aliquots from a stock solution that has degraded over time or was improperly stored.

    Troubleshooting Workflow:

    start Inconsistent Results/ Loss of Potency check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_solvents Assess Solvent Stability (pH, Purity, Age) check_storage->check_solvents analyze_purity Perform Purity Analysis (HPLC, LC-MS) check_solvents->analyze_purity new_stock Prepare Fresh Stock Solution analyze_purity->new_stock If degradation is suspected compare_results Compare Old vs. New Stock new_stock->compare_results degraded Conclusion: Compound Degraded compare_results->degraded New stock works not_degraded Conclusion: Issue is Elsewhere (Assay, etc.) compare_results->not_degraded New stock does not work

    Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Question: I am analyzing my sample and see unexpected peaks that were not present in the initial analysis. What could they be?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. For this compound, likely degradation pathways include hydrolysis of the methyl ester and oxidation of the amino group.

    Potential Degradation Pathways:

    Parent Methyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate Hydrolysis_Product 3-Amino-1-benzylpyrrolidine- 3-carboxylic Acid + Methanol Parent->Hydrolysis_Product  Hydrolysis (Moisture, pH extremes)   Oxidation_Product Oxidized Derivatives (e.g., N-oxide) Parent->Oxidation_Product  Oxidation (Air, Light)  

    Caption: Potential degradation pathways for the compound.

    Recommended Action:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks to help identify the degradation products.

    • Review Storage: Ensure the compound is stored under an inert atmosphere and protected from light and moisture.

    • Use High-Purity Solvents: Ensure solvents used for stock solutions are anhydrous and free of contaminants.

Issue 3: Poor Solubility or Precipitation in Solution

  • Question: The compound is not dissolving as expected, or it is precipitating out of my stock solution over time. Why is this happening?

  • Answer: Poor solubility or precipitation can be due to several factors:

    • Degradation: The degradation products may have different solubility profiles than the parent compound. For example, the hydrolyzed carboxylic acid may be less soluble in certain organic solvents.

    • Salt Form: The free base form of the compound may be less soluble in aqueous solutions compared to its hydrochloride salt. The formation of the hydrochloride salt is known to enhance solubility.[1]

    • Solvent Choice: The compound's stability and solubility can be highly dependent on the solvent and the pH of the solution.

    Troubleshooting Steps:

    • Confirm the Form: Verify whether you are using the free base or the hydrochloride salt. For aqueous applications, the hydrochloride salt is recommended.

    • Adjust pH: For aqueous solutions, adjusting the pH may improve solubility.

    • Filter and Re-analyze: If precipitation occurs, centrifuge and/or filter the solution and re-analyze the supernatant to determine the concentration of the remaining soluble compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, the solid compound should be stored in a cool, dark, and dry environment. General recommendations for amino acid derivatives suggest the following:

ParameterRecommendationRationale
Temperature Short-term: Room Temperature. Long-term: -20°C.Lower temperatures slow down the rate of chemical degradation.
Humidity Store in a desiccated environment.Moisture can lead to the hydrolysis of the methyl ester.
Light Protect from light by using an opaque container.UV light can potentially induce photochemical degradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).Oxygen can lead to the oxidation of the amino group.

Q2: How should I prepare and store stock solutions?

A2: The stability of the compound in solution is generally lower than in its solid form.

  • Solvent Selection: Use high-purity, anhydrous solvents. The choice of solvent will depend on your experimental needs. For aqueous buffers, ensure the pH is compatible with the compound's stability (near-neutral pH is often a safe starting point).

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, it is advisable to aliquot it into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C.

Q3: What is the benefit of using the hydrochloride salt form of this compound?

A3: The hydrochloride salt form of this compound is often preferred for research applications. Treating the compound with hydrochloric acid to form the salt enhances both its solubility (especially in aqueous solutions) and its overall stability.[1]

Q4: What analytical methods can be used to assess the purity and stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and monitoring its stability over time.

  • Column: A reversed-phase C18 column is a common choice.

  • Detection: UV detection is appropriate due to the presence of the benzyl group.

  • Coupling to Mass Spectrometry (LC-MS): This is highly recommended as it can help in the identification of any degradation products.

Gas Chromatography (GC) could also be a viable technique, potentially after derivatization.

Experimental Protocols

Protocol 1: General Stability Assessment of a Stock Solution

This protocol outlines a basic experiment to assess the stability of the compound in a chosen solvent over time.

  • Preparation:

    • Prepare a stock solution of a known concentration (e.g., 10 mg/mL) in the desired solvent.

    • Aliquot the solution into multiple sealed vials, each containing enough volume for a single analysis.

  • Storage Conditions:

    • Store the vials under the intended experimental storage conditions (e.g., 4°C, room temperature, -20°C).

    • Protect the vials from light.

  • Time Points:

    • Analyze one vial immediately after preparation (T=0).

    • Analyze subsequent vials at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

  • Analysis:

    • Use a validated HPLC method to analyze the samples.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

    Data Presentation:

Time PointStorage Temp.Peak Area of Parent Compound% Parent Compound RemainingPeak Area of Degradant(s)
0-100%0
24 hours4°C
24 hoursRoom Temp.
1 week4°C
1 weekRoom Temp.

Logical Flow for Stability Study Design:

start Define Study Objective select_conditions Select Variables: - Solvent - Temperature - Light Exposure start->select_conditions prepare_samples Prepare & Aliquot Samples (Including T=0 control) select_conditions->prepare_samples storage Store Samples Under Selected Conditions prepare_samples->storage analysis_schedule Define Analytical Time Points storage->analysis_schedule hplc_analysis Analyze by HPLC-UV/MS at each Time Point analysis_schedule->hplc_analysis data_analysis Calculate % Purity Remaining & Identify Degradants hplc_analysis->data_analysis conclusion Determine Shelf-Life & Optimal Conditions data_analysis->conclusion

Caption: Logical workflow for designing a stability study.

References

Technical Support Center: Synthesis of 1-Benzylpyrrolidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 1-benzylpyrrolidine-3-carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-benzylpyrrolidine-3-carboxylates?

A1: The two most common strategies for synthesizing this scaffold are:

  • N-Alkylation: This is a direct approach involving the reaction of a pre-existing pyrrolidine-3-carboxylate (like ethyl or methyl pyrrolidine-3-carboxylate) with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

  • Reductive Amination/Cyclization: This route involves building the ring system. A common method is the reductive amination of a linear keto-ester, such as ethyl levulinate (ethyl 4-oxopentanoate), with benzylamine, followed by cyclization.[1][2] Another pathway involves the Michael addition of benzylamine to an acrylate, followed by reaction with an ethyl haloacetate and subsequent intramolecular Dieckmann condensation.[3]

Q2: I am observing a significant amount of a highly polar, water-soluble impurity in my N-alkylation reaction. What is it likely to be?

A2: You are likely observing the formation of a quaternary ammonium salt. This is the most common side product in the N-alkylation of secondary amines. The desired product, ethyl 1-benzylpyrrolidine-3-carboxylate (a tertiary amine), can react again with the benzyl halide to form the undesired N,N-dibenzylpyrrolidinium halide salt. This "over-alkylation" is a frequent issue because the tertiary amine product can still be nucleophilic.[4]

Q3: How can I control the stereochemistry at the C3 position during synthesis?

A3: If stereocontrol is critical, starting with an enantiomerically pure precursor is the most reliable method. For instance, using enantiopure (R)- or (S)-pyrrolidine-3-carboxylic acid derivatives will maintain the stereocenter during N-alkylation.[5] For syntheses involving ring formation, asymmetric catalysis, such as using chiral rhodium or ruthenium complexes during a hydrogenation step, can achieve excellent enantiomeric excess (>99% ee).[5]

Q4: My Dieckmann condensation step is giving a low yield of the desired cyclic β-keto ester. What is the likely side reaction?

A4: For intramolecular cyclizations like the Dieckmann condensation, the primary competing reaction is intermolecular condensation, which leads to the formation of dimers or polymers instead of the desired five-membered ring.[6] While this is less problematic for forming stable 5- or 6-membered rings, unfavorable conditions can promote this side reaction.[6]

Troubleshooting Guide: Side Reactions in N-Alkylation

This guide focuses on troubleshooting the direct N-alkylation of a pyrrolidine-3-carboxylate with a benzyl halide.

Problem: Low Yield of Desired Product & Formation of Over-Alkylation Impurity

Symptoms:

  • TLC analysis shows a new, more polar spot that may streak.

  • NMR of the crude product shows complex aromatic signals and downfield-shifted pyrrolidine protons corresponding to the quaternary salt.

  • Product isolation is difficult, with significant material loss to the aqueous layer during workup.

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry The product is often more nucleophilic than the starting secondary amine. If benzyl halide is in excess or its concentration is too high, it will react with the product as it forms.[4]Use a molar excess (1.5 to 2.0 equivalents) of the starting pyrrolidine-3-carboxylate relative to the benzyl halide. This statistically favors the reaction with the more abundant starting material.[4]
Rapid Addition of Alkylating Agent Adding the benzyl halide all at once creates a high local concentration, promoting the second alkylation event before the starting amine can be consumed.Add the benzyl halide to the reaction mixture slowly and in a controlled manner, ideally using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low.
Inappropriate Base Selection Strong, nucleophilic bases (e.g., NaOH, KOH) can lead to hydrolysis of the ester or side reactions with the benzyl halide (e.g., formation of benzyl alcohol). Using a base that is too weak may result in a slow reaction, allowing more time for side reactions.Use a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] For more sensitive substrates, a hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is effective at scavenging the acid byproduct without promoting quaternary salt formation.
High Reaction Temperature Higher temperatures can accelerate the rate of the undesired second alkylation more significantly than the first, desired alkylation.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, room temperature or gentle heating (40-60 °C) is sufficient. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Pyrrolidine-3-carboxylate (Optimized to Minimize Side Reactions)

This protocol is a representative procedure based on established methods for selective N-mono-alkylation.

Materials:

  • Ethyl pyrrolidine-3-carboxylate (1.5 eq.)

  • Benzyl bromide (1.0 eq.)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq.)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl pyrrolidine-3-carboxylate (1.5 eq.) and cesium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2 M concentration with respect to benzyl bromide).

  • Begin vigorous stirring.

  • In a separate syringe, prepare a solution of benzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile.

  • Add the benzyl bromide solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% MeOH in DCM).

  • Once the benzyl bromide is consumed (typically 4-8 hours), filter the reaction mixture through a pad of celite to remove the inorganic salts.

  • Rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 1-benzylpyrrolidine-3-carboxylate.

Protocol 2: Synthesis via Dieckmann Condensation (Conceptual)

This protocol outlines the key cyclization step from a linear precursor, based on a patent for a related compound.[3]

Materials:

  • 3-(N-ethoxycarbonylmethyl)-N-benzyl-aminopropionate (1.0 eq.)

  • Potassium tert-butoxide (t-BuOK) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the linear diester precursor in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (t-BuOK) portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS or TLC for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., 1 M HCl) to neutralize the base.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate, would typically be used in a subsequent decarboxylation step.

Visualized Workflows and Pathways

G Troubleshooting Workflow for N-Alkylation start Low Yield of 1-Benzylpyrrolidine-3-carboxylate check_sm Analyze Crude Reaction Mixture (TLC, NMR) start->check_sm is_overalkylation Is a polar byproduct (quaternary salt) observed? check_sm->is_overalkylation is_unreacted_sm Is starting material (pyrrolidine) unreacted? is_overalkylation->is_unreacted_sm No sol_overalkylation Implement Control Strategies: 1. Use excess amine (1.5-2 eq). 2. Slow addition of benzyl halide. 3. Use milder base (K₂CO₃, Cs₂CO₃). 4. Lower reaction temperature. is_overalkylation->sol_overalkylation Yes sol_incomplete Troubleshoot Reaction Conditions: 1. Check base activity/quality. 2. Increase reaction time/temperature moderately. 3. Ensure anhydrous conditions. is_unreacted_sm->sol_incomplete Yes other_issue Investigate Other Issues: - Purity of starting materials - Ester hydrolysis - Benzyl halide degradation is_unreacted_sm->other_issue No

Caption: Troubleshooting logic for identifying and resolving low yields in N-alkylation.

G Reaction Pathways in N-Alkylation Pyrrolidine Ethyl Pyrrolidine-3-carboxylate (Secondary Amine) Product Desired Product (Tertiary Amine) Pyrrolidine->Product + Benzyl Bromide (Desired Reaction) BnBr Benzyl Bromide (Alkylating Agent) BnBr->Product SideProduct Over-alkylation Product (Quaternary Salt) BnBr->SideProduct Product->SideProduct + Benzyl Bromide (Side Reaction)

Caption: Visualization of the desired reaction versus the over-alkylation side reaction.

References

Technical Support Center: Optimization of Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of pyrrolidine derivatives. The pyrrolidine ring is a vital structural motif in a vast number of pharmaceuticals and natural products.[1][2] This guide offers troubleshooting solutions, answers to frequently asked questions, and detailed experimental protocols to help optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the pyrrolidine ring?

A1: The most prevalent methods for constructing the pyrrolidine skeleton include:

  • [3+2] Dipolar Cycloaddition: This is a highly effective method where azomethine ylides react with alkenes or alkynes to form the five-membered ring, often with excellent control over stereochemistry.[1][3][4] This approach is valued for its ability to generate multiple stereocenters in a single, atom-economic step.[4][5]

  • Intramolecular Cyclization: This strategy utilizes acyclic precursors, such as amino alcohols or ω-azido carboxylic acids, which cyclize to form the pyrrolidine ring.[1][6] Key reactions in this category include reductive amination and C-H amination.[1]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: In this classic method, a 1,4-dicarbonyl compound reacts with a primary amine to form an intermediate that is then reduced to yield the N-substituted pyrrolidine.[1]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation, offering an efficient route to complex pyrrolidine structures with high atom economy and a reduced number of purification steps.[5][7]

  • Functionalization of a Pre-existing Ring: This approach uses readily available chiral precursors, most commonly L-proline or 4-hydroxyproline, and modifies their structure.[8][9][10] This is advantageous for producing optically pure compounds as the core stereocenter is already set.[8][10]

Q2: How can I control the stereochemistry during pyrrolidine synthesis?

A2: Achieving high stereoselectivity is a critical challenge and a primary goal in pyrrolidine synthesis.[8] Key strategies include:

  • Chiral Catalysts: The use of chiral metal complexes (e.g., based on Silver, Iridium, or Copper) or organocatalysts can effectively induce enantioselectivity, particularly in [3+2] cycloaddition reactions.[3][8][11]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to a substrate can direct the stereochemical outcome of the cyclization reaction.[3]

  • Substrate Control: Increasing the steric bulk of substituents on the reactants can enhance facial selectivity, leading to higher diastereoselectivity.[8]

  • Reaction Conditions: Parameters such as temperature, solvent polarity, and reagent choice can significantly influence the diastereoselectivity.[3][8] Lowering the reaction temperature often favors the transition state with the lowest activation energy, thus enhancing selectivity.[1][3]

Q3: What are common side reactions in pyrrolidine synthesis and how can they be minimized?

A3: Side reactions can significantly lower the yield and complicate purification. Common issues include:

  • Pyrrole Formation: In the reductive amination of 1,4-dicarbonyls, the intermediate can undergo oxidation to form a pyrrole byproduct. This can often be suppressed by adjusting reaction conditions, for instance, by removing acid from the reaction medium.[1]

  • Formation of Regioisomers: In [3+2] cycloadditions, the orientation of the dipole and the dipolarophile can lead to different regioisomers.[11] Employing a Lewis acid or transition metal catalyst can enhance regioselectivity by coordinating to one of the reactants and magnifying electronic differences.[11]

  • Oxidation of the Product: Pyrrolidines can be susceptible to oxidation. It is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to prevent degradation.[3]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

This is a frequent issue in pyrrolidine synthesis.[1] Consider the following potential causes and solutions.

  • Potential Cause: Competing Side Reactions.

    • Solution: Adjust the reaction conditions. For example, optimizing temperature and substrate concentration can minimize unwanted side reactions.[1] In double reductive aminations, removing acid can suppress pyrrole formation.[1]

  • Potential Cause: Inefficient Ring Closure or Poor Reactivity.

    • Solution: Screen different catalysts, ligands, or solvents to find a more effective system. Ensure that the starting materials are pure and dry, as impurities can deactivate the catalyst.[3]

  • Potential Cause: Starting Material or Product Instability.

    • Solution: Confirm the stability of your starting materials and the final product under the reaction conditions. If degradation is suspected, consider running the reaction at a lower temperature or for a shorter duration. Perform reactions under an inert atmosphere to prevent oxidation.[3]

  • Potential Cause: Catalyst Deactivation.

    • Solution: Ensure all reagents and solvents are free of impurities that could poison the catalyst. Optimize catalyst loading; too high or too low a concentration can be detrimental.[3]

Low_Yield_Troubleshooting start Low Reaction Yield cause1 Potential Cause: Competing Side Reactions start->cause1 cause2 Potential Cause: Poor Reactivity / Inefficient Cyclization start->cause2 cause3 Potential Cause: Reagent / Product Degradation start->cause3 action1 Action: - Adjust Temp / Concentration - Use Additives to Suppress Side Reactions cause1->action1 action2 Action: - Change Catalyst / Solvent - Check Starting Material Quality cause2->action2 action3 Action: - Lower Reaction Temperature - Run Under Inert Atmosphere cause3->action3 end_node Yield Improved action1->end_node action2->end_node action3->end_node

Caption: A troubleshooting workflow for low reaction yield.[8]

Problem 2: The reaction produces a poor mixture of stereoisomers.

  • Potential Cause: Suboptimal Reaction Temperature.

    • Solution: Diastereoselectivity can be highly temperature-dependent.[8] Systematically optimize the temperature; running the reaction at a lower temperature often enhances selectivity by favoring the thermodynamically more stable transition state.[1][3][8]

  • Potential Cause: Inappropriate Catalyst System.

    • Solution: If using a chiral catalyst, ensure it is of high purity and has not degraded.[8] Screen different chiral ligands and metal precursors, and optimize the catalyst loading.[3][11]

  • Potential Cause: Solvent Effects.

    • Solution: The polarity of the solvent can influence the transition state geometry.[8] Screen a range of solvents with varying polarities to find the optimal medium for your reaction.[11]

Problem 3: I am having difficulty purifying my pyrrolidine product.

  • Potential Cause: The product is highly polar or water-soluble.

    • Solution: Pyrrolidines are basic and their protonated salts can be very water-soluble.[8] Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., CH₂Cl₂) and wash with a mild acid (e.g., dilute HCl). The basic pyrrolidine will move to the aqueous layer. Then, carefully basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the neutral product back into an organic solvent.[8][12]

  • Potential Cause: Emulsion formation during aqueous workup.

    • Solution: Long-chain amines can act as surfactants, stabilizing emulsions. To break an emulsion, add a small amount of brine (saturated aq. NaCl) to increase the ionic strength of the aqueous phase.[12] Allowing the separatory funnel to stand or gentle swirling instead of vigorous shaking can also help.[12]

  • Potential Cause: Co-elution of product with byproducts or starting materials during chromatography.

    • Solution: Optimize your flash chromatography conditions. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Dry loading the sample onto silica gel can sometimes improve separation.[12]

Problem 4: An unexpected and unidentifiable side product has formed.

  • Potential Cause: A previously unreported reaction pathway or rearrangement.

    • Solution: Do not discard the unexpected product. Use a combination of NMR (1H, 13C, COSY), mass spectrometry, and if possible, X-ray crystallography for thorough characterization to determine its structure.[1] Re-evaluate the reaction mechanism; consider if an intermediate could be rearranging or if the catalyst is promoting an unexpected transformation.[1]

Data Summary Tables

Quantitative data is crucial for optimizing reaction conditions. The following tables summarize the effects of various parameters on representative pyrrolidine syntheses.

Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition [1]

This table summarizes the effect of additives and temperature on the yield of an iridium-catalyzed reductive cycloaddition reaction.

EntryAdditiveTemperature (°C)Yield (NMR)Yield (Isolated)
1K₃PO₄ (2 equiv)Room Temperature75%70%
2NoneRoom Temperature85%81%
3None5079%74%
Data adapted from optimization studies showing that a base additive was not required and that room temperature was optimal for this specific transformation.[1]

Table 2: Influence of Reaction Conditions on a Stereoselective Synthesis [1]

This table shows how different catalysts and conditions can influence the yield and diastereoselectivity of a 1,3-dipolar cycloaddition to form spirooxindole pyrrolidines.

EntryCatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1AgOAcTHF608590:10
2Cu(OTf)₂CH₂Cl₂259295:5
3Sc(OTf)₃CH₃CN807888:12
4Cu(OTf)₂CH₂Cl₂090>99:1
Illustrative data showing that both catalyst choice and lower temperature can significantly improve diastereoselectivity.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition [1][4]

This protocol describes the synthesis of a polysubstituted pyrrolidine from an amide precursor via the reductive generation of an azomethine ylide.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the amide substrate (0.25 mmol, 1.0 equiv), the alkene (0.3 mmol, 1.2 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %).

  • Reaction Setup: Cap the vial with a septum and purge with argon for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene (1 mL) via syringe, followed by 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.

Protocol 2: Copper-Catalyzed Three-Component Synthesis [1][13]

This protocol describes the microwave-assisted synthesis of a functionalized pyrrolidine from an amino alkyne, a cyanide source, and an alkylating reagent.

  • Preparation: In a microwave tube reactor, combine the amino alkyne (0.25 mmol, 1.0 equiv), trimethylsilyl cyanide (TMSCN) (1.0 mmol, 4.0 equiv), and the alkylating reagent (e.g., chloroacetonitrile) (0.5 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add copper(I) bromide (CuBr) (5 mol %), water (0.25 mmol, 1.0 equiv), and acetonitrile (1 mL). For less reactive substrates, a co-catalyst such as Sc(OTf)₃ (2 mol %) can be added.

  • Reaction Execution: Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the functionalized pyrrolidine.[1]

Mandatory Visualizations

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_iso Isolation & Purification cluster_anal Analysis p1 Select Starting Materials (e.g., Amine, Alkene) p2 Choose Catalyst, Solvent & Reagents p1->p2 s1 Perform Ring-Forming Reaction (e.g., Cycloaddition) p2->s1 i1 Aqueous Work-up & Extraction s1->i1 i2 Purification (Chromatography) i1->i2 a1 Characterization (NMR, MS, etc.) i2->a1 a2 Pure Pyrrolidine Derivative a1->a2

References

Technical Support Center: Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and its hydrochloride salt typically involves a multi-step process.[1] A common approach begins with a suitable pyrrolidine precursor, followed by esterification of the carboxylic acid group with methanol, often in the presence of an acid catalyst like sulfuric acid.[1] The final step for the hydrochloride salt is treatment with hydrochloric acid, which can improve the compound's stability and solubility for pharmaceutical applications.[1]

Q2: What are the primary applications of this compound in research?

A2: This compound is a versatile building block in organic synthesis and medicinal chemistry.[1] Its pyrrolidine structure is a key feature in many biologically active compounds.[1] Consequently, it is often used as an intermediate in the synthesis of more complex molecules for pharmaceutical research, including potential applications in neuroscience studies due to possible interactions with neurotransmitter systems.[1]

Q3: What are the key physical and chemical properties of this compound hydrochloride?

A3: this compound hydrochloride is typically a solid that can range in color from yellow to brown.[1] As a hydrochloride salt, it is generally soluble in water.[1] The specific melting point can vary depending on the purity of the sample.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and handling of this compound.

Issue 1: Low Yield in the Esterification Step

Question: I am experiencing a significantly lower than expected yield during the esterification of the pyrrolidine carboxylic acid precursor. What are the potential causes and how can I improve the yield?

Answer: Low yields in the esterification step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[2]

  • Equilibrium: Esterification is often a reversible reaction. To drive the reaction towards the product side, it is important to use an excess of methanol or to remove the water formed during the reaction.

  • Ineffective Catalyst: The acid catalyst (e.g., sulfuric acid) may be old or impure. Using a fresh, high-purity catalyst is recommended.

  • Work-up Issues: The product may be lost during the aqueous work-up. Ensure thorough extraction with a suitable organic solvent and consider performing multiple extractions to maximize recovery.[2]

Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of side products is a common challenge in the synthesis of substituted pyrrolidines.[3][4] Potential side reactions could include:

  • Over-alkylation: If the reaction conditions are not carefully controlled, the amino group could potentially be further alkylated.

  • Ring-opening: Under harsh acidic or basic conditions, the pyrrolidine ring may be susceptible to opening.

  • Racemization: If the synthesis involves chiral centers, there is a risk of racemization, especially if the reaction is run at elevated temperatures or for extended periods.

To minimize side reactions, it is important to carefully control the reaction temperature and stoichiometry of the reagents.[2]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product by column chromatography. What are some alternative purification strategies?

Answer: If column chromatography is proving difficult, consider the following:

  • Crystallization: Attempt to crystallize the product from a suitable solvent or solvent mixture. This can be a highly effective method for purification.

  • Salt Formation and Washing: If you are working with the free base, converting it to the hydrochloride salt can sometimes facilitate purification through precipitation and washing.[1] Conversely, if you have the salt, converting it to the free base for extraction and then back to the salt can also be a purification strategy.

  • Preparative TLC or HPLC: For small-scale reactions, preparative TLC or HPLC can be effective for isolating the pure product.

Experimental Protocols

General Protocol for Esterification
  • Dissolve the Starting Material: Dissolve the 3-amino-1-benzylpyrrolidine-3-carboxylic acid in methanol.

  • Add Catalyst: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while cooling in an ice bath.

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or crystallization.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Esterification Reaction Time 4 - 24 hoursVaries with temperature and substrate reactivity.
Typical Yields 60 - 85%Highly dependent on reaction scale and purity of reagents.
Purification (Column Chromatography) Silica gelEluent system will depend on the polarity of the specific compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow Start Start Pyrrolidine_Precursor Pyrrolidine Carboxylic Acid Precursor Start->Pyrrolidine_Precursor Esterification Esterification with Methanol and Acid Catalyst Pyrrolidine_Precursor->Esterification Crude_Ester Crude Methyl Ester Esterification->Crude_Ester Purification Purification (e.g., Chromatography) Crude_Ester->Purification Pure_Product Pure Methyl 3-amino-1- benzylpyrrolidine-3-carboxylate Purification->Pure_Product End End Pure_Product->End

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC) Low_Yield->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Workup Review Work-up Procedure Complete->Check_Workup Check_Reagents Check Reagent Purity (Catalyst, Solvents) Complete->Check_Reagents Workup_Issue Potential Loss During Aqueous Work-up Check_Workup->Workup_Issue Potential Issue Improve_Extraction Perform Multiple Extractions Workup_Issue->Improve_Extraction

References

Technical Support Center: Resolution of Chiral Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of chiral pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed experimental protocols for the successful separation of enantiomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the resolution of chiral pyrrolidine derivatives in a question-and-answer format.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

  • Question: I have combined my racemic pyrrolidine derivative with a chiral resolving agent, but no crystals are forming, or an oil is precipitating. What should I do?

    Answer: The formation of an oil or failure to crystallize is a common challenge in diastereomeric salt resolution, often stemming from issues with solvent selection, supersaturation, or the intrinsic properties of the salts.[1] Here is a systematic approach to troubleshoot this problem:

    • Re-evaluate the Solvent System: The choice of solvent is critical because it governs the differential solubility of the two diastereomeric salts.[1][2] An ideal solvent will dissolve the racemic mixture and resolving agent but will have significantly different solubilities for the resulting diastereomeric salts.[2]

      • Solution: Conduct a solvent screen with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate) and consider using solvent/anti-solvent mixtures.[1][2] A common technique is to dissolve the components in a "good" solvent and then slowly add a "poor" solvent (anti-solvent) to induce crystallization.[1]

    • Optimize Supersaturation: Crystallization cannot occur if the concentration of the diastereomeric salt is below its solubility limit.[1]

      • Solution: Increase the concentration by carefully evaporating the solvent. Alternatively, after achieving a clear solution at an elevated temperature, allow it to cool slowly.[2] Rapid cooling can lead to the formation of oils, so a gradual temperature gradient is often more effective.[1] Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.

    • Vary the Resolving Agent: Not all chiral resolving agents will form crystalline salts with a given racemic mixture.

      • Solution: If optimizing the solvent and concentration fails, consider using a different chiral resolving agent. Common choices for resolving basic pyrrolidine derivatives include chiral acids like tartaric acid derivatives or (R)-(-)-mandelic acid.[2][3]

Issue 2: Low Enantiomeric Excess (ee) of the Resolved Product

  • Question: I have successfully crystallized a diastereomeric salt, but after liberating the enantiomer, the enantiomeric excess (ee) is low. How can I improve the purity?

    Answer: Low enantiomeric excess indicates that the crystallization process did not effectively differentiate between the two diastereomers. This can be due to several factors:

    • Insufficient Purity of Diastereomeric Salt: The initial crystallization may have trapped impurities or the undesired diastereomer.

      • Solution: Perform one or more recrystallizations of the diastereomeric salt before liberating the free enantiomer. Each recrystallization step should enrich the desired diastereomer. Monitor the diastereomeric excess at each stage using techniques like HPLC or NMR.

    • Suboptimal Crystallization Conditions: The kinetics and thermodynamics of crystallization play a crucial role in achieving high purity.

      • Solution: Experiment with the cooling rate. Slower cooling generally favors the formation of more stable, purer crystals.[1] Also, investigate the effect of the final crystallization temperature, as this can influence the relative solubilities of the diastereomers.[1] Kinetic resolution, where the desired diastereomer crystallizes much faster, can sometimes be exploited by filtering the crystals after a short period.[4]

    • Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize to form a solid solution, which makes separation by simple crystallization difficult.[5]

      • Solution: This is a more challenging scenario. Exploring a different chiral resolving agent or switching to an alternative resolution method like chromatography may be necessary.[5]

Issue 3: Poor Chromatographic Separation (HPLC/SFC)

  • Question: I am using chiral HPLC or SFC to resolve my pyrrolidine derivative, but the enantiomers are co-eluting or showing poor resolution. What parameters can I adjust?

    Answer: Poor resolution in chiral chromatography can often be resolved by systematically optimizing the chromatographic conditions.

    • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for achieving separation.

      • Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for a wide range of compounds, including pyrrolidine derivatives.[6][7]

    • Incorrect Mobile Phase Composition: The mobile phase composition dictates the interaction between the analyte and the CSP.

      • Solution: Systematically vary the ratio of the mobile phase components. For normal-phase chromatography, adjust the percentage of the alcohol modifier (e.g., isopropanol in hexane).[7] For supercritical fluid chromatography (SFC), the percentage of the co-solvent (often methanol) is a key parameter to optimize.[6][8]

    • Suboptimal Temperature: Temperature can significantly affect chiral recognition.

      • Solution: Experiment with different column temperatures. Lower temperatures often enhance chiral recognition and improve resolution, but this is not always the case.[7]

    • Peak Tailing: Asymmetrical peaks can compromise resolution.

      • Solution: Add a mobile phase additive. For basic analytes like many pyrrolidine derivatives, a small amount of a basic modifier such as diethylamine (DEA) can improve peak shape.[7]

FAQs

  • Q1: What are the main methods for resolving chiral pyrrolidine derivatives? A1: The primary methods include classical resolution via diastereomeric salt crystallization, enzymatic kinetic resolution, and chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[2][9]

  • Q2: How do I choose a chiral resolving agent for diastereomeric salt crystallization? A2: For basic pyrrolidine derivatives, chiral acidic resolving agents are used. Common examples include tartaric acid, (R)-(-)-mandelic acid, and camphorsulfonic acid.[2][3] The selection is often empirical, and it is advisable to screen several agents to find one that forms a crystalline salt with a significant difference in solubility between the two diastereomers.[3]

  • Q3: What is enzymatic kinetic resolution, and when is it useful? A3: Enzymatic kinetic resolution utilizes an enzyme (often a lipase) to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[9] For instance, a lipase can selectively hydrolyze one enantiomer of a pyrrolidine ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester.[2] This method is highly enantioselective and operates under mild conditions, but the maximum theoretical yield for a single enantiomer is 50%.[9] Dynamic kinetic resolution (DKR) can overcome this yield limitation by incorporating a catalyst that racemizes the starting material in situ.[9]

  • Q4: What is the difference between direct and indirect chiral HPLC? A4: In direct chiral HPLC, the racemic mixture is separated on a chiral stationary phase (CSP).[2] In indirect chiral HPLC, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) column, such as a C18 column.[2]

  • Q5: My chiral separation is not reproducible. What are the likely causes? A5: Irreproducible results in chromatography can stem from several factors. Ensure the column is properly equilibrated with the mobile phase before each injection (at least 10-20 column volumes).[7] Prepare fresh mobile phase daily, as its composition can change over time.[7] Use a column oven to maintain a constant and consistent temperature.[7]

Data Presentation

Table 1: Comparison of Chiral Separation Methods for Pyrrolidine Derivatives

Separation MethodChiral Selector/Stationary PhaseMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)Yield (%)Reference
Chiral HPLC (Direct) Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid> 1.5> 99%Analytical Scale[2]
Chiral HPLC (Indirect) Achiral C18Acetonitrile/Water with Chiral Derivatizing AgentDiastereomeric Separation> 99%High[2]
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanolDiastereomeric SeparationUp to 98%40-50% (per enantiomer)[2]
Enzymatic Kinetic Resolution Lipase AS (from Aspergillus niger)Phosphate BufferEnzymatic Selectivity> 99%~50% (for each enantiomer)[2]
Supercritical Fluid Chromatography (SFC) Lux Cellulose-2CO2/Methanol1.50 - 3.59Not specifiedNot specified[6][8]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of a racemic pyrrolidine derivative using a chiral acid.

  • Dissolution: Dissolve the racemic pyrrolidine derivative in a suitable solvent (e.g., ethanol, isopropanol) with gentle heating.[2]

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid).[2] Continue heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization.[2] The rate of cooling can be critical and may need to be controlled. Further cooling in an ice bath or refrigerator can increase the yield.[1]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.[2]

  • Drying: Dry the crystals under vacuum.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water or a suitable solvent. Add a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free pyrrolidine base.[2]

  • Extraction: Extract the liberated enantiomer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC.[2]

Protocol 2: Enzymatic Kinetic Resolution

This protocol describes the resolution of a racemic pyrrolidine ester using a lipase.

  • Substrate Preparation: Prepare the racemic ester (e.g., methyl or ethyl ester) of the pyrrolidine carboxylic acid.[2]

  • Reaction Setup: Disperse the racemic ester in a phosphate buffer (e.g., 0.1 M, pH 7.5).[2]

  • Enzyme Addition: Add the lipase (e.g., Lipase AS from Aspergillus niger) to the mixture.[2]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion (e.g., by HPLC). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.[2]

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction.[2]

  • Separation: Separate the unreacted ester from the carboxylic acid product by extraction. Typically, the pH is adjusted to separate the components based on their solubility.

  • Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product.[2]

Protocol 3: Chiral HPLC (Direct Method)

This protocol outlines the analytical separation of pyrrolidine enantiomers using a chiral column.

  • Column: Select a suitable chiral stationary phase, for example, a polysaccharide-based column like Chiralcel® OD-H.[2]

  • Mobile Phase: Prepare the mobile phase, for instance, a mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid. The exact ratio will need to be optimized for the specific compound.[2]

  • Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[2]

  • Sample Preparation: Dissolve the racemic pyrrolidine derivative in the mobile phase.[2]

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a suitable detector (e.g., UV at 210 nm).[2] The two enantiomers should elute at different retention times.

  • Analysis: Calculate the resolution (Rs) and enantiomeric excess (ee%).

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Crystallization Start Racemic Pyrrolidine + Chiral Resolving Agent Observe Observe Outcome Start->Observe Oil Oil Forms / No Crystals Observe->Oil No Crystals Crystals Form Observe->Crystals Yes Solvent Screen Solvents & Solvent/Anti-Solvent Systems Oil->Solvent Concentration Optimize Concentration & Cooling Rate Solvent->Concentration Agent Change Resolving Agent Concentration->Agent End Proceed to Isolation Crystals->End

Caption: Troubleshooting workflow for diastereomeric salt crystallization.

G cluster_1 General Experimental Workflow for Chiral Resolution Racemate Racemic Pyrrolidine Derivative Method Select Resolution Method Racemate->Method Crystallization Diastereomeric Salt Crystallization Method->Crystallization Classical Enzymatic Enzymatic Kinetic Resolution Method->Enzymatic Biocatalytic Chroma Chiral Chromatography Method->Chroma Chromatographic Diastereomers Form & Separate Diastereomers Crystallization->Diastereomers EnzReaction Selective Enzymatic Reaction (50% conv.) Enzymatic->EnzReaction Inject Inject on Chiral Column Chroma->Inject Liberate Liberate Enantiomer Diastereomers->Liberate Analysis Analyze Enantiomeric Purity (ee%) Liberate->Analysis SeparateProd Separate Product from Unreacted SM EnzReaction->SeparateProd SeparateProd->Analysis Collect Collect Separated Fractions Inject->Collect Collect->Analysis

References

Technical Support Center: Synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate. This guide addresses common issues encountered during synthesis, focusing on impurity formation and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available protected pyrrolidine derivative. A plausible route includes:

  • Starting Material: N-Boc-3-hydroxypyrrolidine.

  • Activation of the hydroxyl group: Conversion of the hydroxyl group to a good leaving group, such as a mesylate or tosylate.

  • Introduction of the amino group: Nucleophilic substitution of the leaving group with an amino synthon, often via an azide intermediate followed by reduction.

  • N-Benzylation: Introduction of the benzyl group onto the pyrrolidine nitrogen.

  • Esterification: Conversion of the carboxylic acid to the methyl ester.[1]

Q2: What are the most critical parameters to control during the synthesis to minimize impurities?

Several parameters are crucial for a successful synthesis with high purity:

  • Stoichiometry: Precise control of reactant ratios is essential, especially during N-benzylation and amination steps, to avoid over-alkylation or unreacted starting materials.

  • Temperature: Many of the reaction steps, particularly those involving reactive intermediates, are temperature-sensitive. Maintaining the recommended temperature can prevent side reactions.

  • Purity of Starting Materials: The purity of the initial reagents and intermediates will directly impact the purity of the final product.

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and products.

Q3: How can I effectively purify the final product?

Purification of this compound typically involves:

  • Extraction: An aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from closely related impurities. A gradient of solvents, such as ethyl acetate and hexanes, with the addition of a small amount of triethylamine to suppress tailing of the amine product, is often effective.

  • Crystallization/Salt Formation: In some cases, the product can be purified by crystallization of the free base or by forming a salt (e.g., hydrochloride), which can then be recrystallized to high purity.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Problem: The overall yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete reaction in one or more steps. Monitor each reaction step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material before proceeding to the next step.
Side reactions consuming starting materials or intermediates. Review the reaction conditions of each step. For example, in the N-benzylation step, ensure the temperature is not too high to prevent over-benzylation. In amination steps, consider the choice of reagents to avoid side reactions.
Loss of product during workup and purification. The product is a polar amine and may have some water solubility. During aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. Salting out the aqueous layer with brine can also improve extraction efficiency.
Decomposition of product on silica gel. Amines can sometimes be sensitive to acidic silica gel. Consider deactivating the silica gel with triethylamine before use or using a different stationary phase like alumina for chromatography.
Issue 2: Presence of Significant Impurities in the Final Product

Problem: The final product is contaminated with one or more significant impurities as observed by NMR, LC-MS, or GC-MS.

Troubleshooting Workflow for Impurity Identification and Mitigation:

troubleshooting_workflow start Impurity Detected in Final Product characterize Characterize Impurity (MS, NMR, etc.) start->characterize identify_source Identify Potential Source of Impurity characterize->identify_source unreacted_sm Unreacted Starting Material identify_source->unreacted_sm side_product Side-Reaction Product identify_source->side_product reagent_impurity Reagent-Derived Impurity identify_source->reagent_impurity optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction side_product->optimize_reaction purify_reagents Purify Starting Materials/Reagents reagent_impurity->purify_reagents improve_purification Improve Purification Method (Chromatography, Recrystallization) optimize_reaction->improve_purification purify_reagents->optimize_reaction end Pure Product Obtained improve_purification->end

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Common Impurities and Their Mitigation:

ImpurityPotential SourceMitigation Strategy
N,N-Dibenzylpyrrolidine derivative Over-benzylation during the N-benzylation step.Use a stoichiometric amount of benzyl bromide or benzyl chloride. Control the reaction temperature and time carefully.
Unreacted 3-aminopyrrolidine-3-carboxylate Incomplete N-benzylation.Ensure sufficient reaction time and appropriate temperature. Confirm the activity of the benzylating agent.
** regioisomers**If a cycloaddition strategy is used for ring formation, different orientations of the dipole and dipolarophile can lead to regioisomeric products.Optimize the catalyst and reaction conditions (solvent, temperature) to favor the desired regioisomer.
Diastereomers If the synthesis involves the creation of a second chiral center without proper stereocontrol.Use a chiral catalyst or auxiliary to direct the stereochemistry of the reaction. Diastereomers can often be separated by column chromatography.
Residual solvents (e.g., DMF, DMSO) Incomplete removal during the final workup.Use a high-vacuum line or a rotary evaporator at an appropriate temperature to remove high-boiling solvents. Consider a solvent swap to a more volatile solvent before final concentration.
Byproducts from reducing agents If sodium cyanoborohydride is used for a reductive amination step, cyanide-containing byproducts can form.Use a different reducing agent like sodium triacetoxyborohydride (STAB), which is generally safer and more selective.

Experimental Protocols

Hypothetical Synthesis of this compound

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Azide Formation

  • Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude azide.

Step 3: Reduction of the Azide

  • Dissolve the crude azide in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-aminopyrrolidine.

Step 4: N-Benzylation and Deprotection

  • Dissolve the crude N-Boc-3-aminopyrrolidine in acetonitrile.

  • Add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the crude product in a solution of HCl in methanol to remove the Boc group.

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure to give the crude 3-amino-1-benzylpyrrolidine hydrochloride.

Step 5: Esterification

  • Suspend the crude product from Step 4 in methanol.

  • Add thionyl chloride dropwise at 0 °C.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% triethylamine) to afford this compound.

References

refining experimental methods for working with aminopyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Aminopyrrolidine Experimental Methods: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for common experimental procedures involving aminopyrrolidines.

Frequently Asked Questions (FAQs)

Q1: How should I properly store aminopyrrolidines to ensure their stability?

A: Aminopyrrolidines should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container and kept in a cool, well-ventilated place. Many aminopyrrolidines are sensitive to moisture and air, which can lead to degradation. For long-term storage, refrigeration at temperatures around 4°C is recommended. Studies on related compounds like 4-aminopyridine and 3,4-diaminopyridine have shown excellent chemical stability for up to 6 months under refrigeration, with little to no degradation observed even at room temperature or 37°C for shorter periods. Always refer to the product-specific storage conditions on the label.

Q2: What are the primary safety precautions when handling aminopyrrolidines?

A: Aminopyrrolidines are often corrosive and can cause severe skin burns and eye damage. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields), and a dust mask if handling a solid form. Work should be conducted in a well-ventilated area or a chemical fume hood. These compounds can be flammable, so they should be kept away from heat, sparks, and open flames. In case of contact, immediately rinse the affected area with plenty of water and seek medical attention.

Troubleshooting Synthetic Reactions

Q3: My N-acylation or N-alkylation reaction is resulting in low yields. What are the common causes and solutions?

A: Low yields in these reactions are a frequent issue. Over-alkylation is a significant problem because the product amine is often more nucleophilic than the starting amine, leading to multiple additions. Steric hindrance on either the aminopyrrolidine or the alkylating/acylating agent can also dramatically reduce reaction rates.

Troubleshooting Workflow for Low-Yield Alkylation/Acylation

G start Low Yield Observed check_reagents 1. Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Reaction Conditions start->check_conditions check_workup 3. Work-up & Purification start->check_workup sub_reagents1 Degraded Reagents? (Moisture sensitive?) check_reagents->sub_reagents1 Check purity/age sub_reagents2 Incorrect Stoichiometry? (Over-alkylation?) check_reagents->sub_reagents2 Consider reductive amination or protecting groups sub_conditions1 Sub-optimal Temperature? (Too low/high?) check_conditions->sub_conditions1 Screen temperatures sub_conditions2 Inefficient Mixing? check_conditions->sub_conditions2 Ensure efficient stirring sub_conditions3 Wrong Solvent/Base? check_conditions->sub_conditions3 Screen alternatives sub_workup1 Product Lost to Aqueous Layer? check_workup->sub_workup1 Salt out & back-extract sub_workup2 Decomposition on Silica? check_workup->sub_workup2 Use alternative chromatography

Caption: Troubleshooting workflow for low-yield reactions.

Solutions & Optimization:

  • Prevent Over-alkylation: Instead of direct alkylation, consider reductive amination, which is a more controlled method for preparing more substituted amines from less substituted ones. Using protecting groups can also prevent unwanted reactions.

  • Improve Selectivity in Acylation: For selective acetylation of a primary amine in the presence of a secondary amine, mild acylating agents like N,N′,N″,N′″-tetraacetylglycoluril can provide excellent selectivity and high yields.

  • Enhance Reactivity: Ensure anhydrous conditions and an inert atmosphere, as many reagents are sensitive to moisture and air. If steric hindrance is an issue, try increasing the reaction temperature, using a less hindered base, or switching to a less bulky alkylating/acylating agent if possible.

  • Optimize Work-up: Aminopyrrolidine products can be polar and may be lost to the aqueous layer during extraction. To improve recovery, perform multiple extractions or "salt out" the aqueous layer with brine before extracting.

Q4: I am observing significant side product formation. How can I improve selectivity?

A: Side reactions often compete with the desired transformation, especially elimination reactions when activating hydroxyl groups or dehydrogenation leading to pyrrole byproducts.

Key Strategies for Improving Selectivity:

  • Temperature Control: Running reactions at lower temperatures (e.g., 0 °C) is a critical step to minimize side reactions like elimination or over-reduction.

  • Catalyst and Reagent Choice: The choice of catalyst can greatly influence selectivity. For instance, in cycloaddition reactions, a silver-based catalyst system can control enantioselectivity. In reductive amination, biocatalysts can be used, but be aware of nonenzymatic side reactions like hydrolysis of the starting material.

  • Solvent Screening: Non-polar solvents may favor one regioisomer over another by differentially stabilizing the transition states.

Table 1: Impact of Reaction Conditions on Yield & Selectivity

Parameter Issue Recommended Action Rationale
Temperature Elimination or Dehydrogenation Lower the reaction temperature (e.g., to 0 °C). Favors the desired reaction pathway with the lowest activation energy, minimizing side products.
Base Choice Steric Hindrance Use a less sterically hindered base (e.g., triethylamine). Allows easier access to the reaction center, improving the rate of the desired reaction.
Acylating Agent Poor Selectivity Use a milder, more selective reagent (e.g., tetraacetylglycoluril). Increases selectivity for primary amines over secondary amines.

| Atmosphere | Reagent Decomposition | Conduct the reaction under an inert atmosphere (N₂ or Ar). | Prevents degradation of moisture- or oxygen-sensitive reagents and intermediates. |

Purification and Analysis

Q5: I'm struggling to purify my aminopyrrolidine product. What techniques are effective?

A: Purification can be challenging due to the polarity and basicity of aminopyrrolidines.

  • Column Chromatography: Standard silica gel chromatography is often used. However, the basic nature of the amine can cause streaking and poor separation. To mitigate this, consider pre-treating the silica with a base like triethylamine or using a solvent system containing a small amount of ammonia in methanol.

  • Ion-Exchange Chromatography: For separating aminopyridine derivatives from excess reagents, cation-exchange chromatography can be a highly efficient method. This technique is rapid and can handle larger quantities than gel filtration.

  • Distillation: For non-solid products, distillation under reduced pressure can be a simple and effective purification method.

Q6: My NMR spectrum shows broad peaks. What is the likely cause?

A: Broad peaks in the NMR spectrum of aminopyrrolidine compounds can arise from several factors:

  • Proton Exchange: The amine (N-H) protons can exchange with each other or with trace amounts of water in the solvent, leading to signal broadening.

  • Conformational Dynamics: The pyrrolidine ring is not planar and can exist in multiple conformations that may be slowly interconverting on the NMR timescale.

  • Symmetry: In symmetrical molecules, chemical equivalence can sometimes lead to simplified spectra that may be misinterpreted.

  • pH Effects: The protonation state of the amine can significantly affect the chemical shifts and peak shapes. The presence of both the free base and its conjugate acid can lead to broadening.

Experimental Protocols & Workflows

General Workflow for Aminopyrrolidine Synthesis

A common synthetic route starts from a chiral precursor like N-Boc-L-proline to produce chiral aminopyrrolidines.

G Proline N-Boc-L-proline Prolinol N-Boc-L-prolinol Proline->Prolinol  Reduction  (e.g., LiAlH4, NaBH4) Mesylate Activated Mesylate Prolinol->Mesylate  Activation  (e.g., MsCl, TEA) Azide (S)-1-Boc-2-(azidomethyl) pyrrolidine Mesylate->Azide  Substitution  (e.g., NaN3, DMF) Product (S)-1-Boc-2-(aminomethyl) pyrrolidine Azide->Product  Reduction  (e.g., H2, Pd/C)

Caption: General synthetic workflow from N-Boc-L-proline.

Protocol: Synthesis of (S)-1-Boc-2-(azidomethyl)pyrrolidine

This protocol outlines the conversion of the hydroxyl group to an azide, a key intermediate step.

  • Mesylation (Activation of Hydroxyl Group):

    • Dissolve N-Boc-L-prolinol in an anhydrous solvent like dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (TEA), to the solution.

    • Slowly add methanesulfonyl chloride (MsCl) dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform an aqueous work-up to quench the reaction and remove the triethylamine hydrochloride salt.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Azide Substitution:

    • Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃).

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir.

    • Monitor the reaction by TLC until the mesylate is fully consumed.

    • After completion, cool the reaction and perform an aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry, and concentrate to yield the crude azide product, which can be purified by column chromatography.

Hypothetical Signaling Pathway Inhibition

Aminopyrrolidine scaffolds are common in drug discovery and are often designed as inhibitors of enzymes like kinases or proteases.

G Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Response Cellular Response TF->Response Inhibitor Aminopyrrolidine Inhibitor Inhibitor->KinaseB Blocks ATP Binding Site

Caption: Inhibition of a kinase cascade by an aminopyrrolidine.

Validation & Comparative

A Comparative Guide to Pyrrolidine-Based Scaffolds: Evaluating Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate Against Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. This guide provides an objective comparison of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a versatile pyrrolidine derivative, with other prominent heterocyclic scaffolds such as piperidine and azetidine. By examining their physicochemical properties, biological activities against relevant targets, and the underlying experimental data, this document aims to inform rational drug design and scaffold selection.

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to introduce a basic nitrogen atom and provide a three-dimensional framework, which can be crucial for target engagement and optimizing physicochemical properties.[1][2] this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, with potential applications in neuroscience and other therapeutic areas.[3] This guide will delve into a comparative analysis of this scaffold, offering insights into its performance relative to alternative structures.

Physicochemical Properties: A Tale of Ring Size and Flexibility

The choice between a pyrrolidine, piperidine (a six-membered ring), or azetidine (a four-membered ring) scaffold can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. These differences are rooted in their fundamental physicochemical properties.

PropertyPyrrolidinePiperidineAzetidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27~11.22~11.29All are strongly basic secondary amines with similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.
logP (Octanol/Water) 0.460.84-0.37Piperidine is more lipophilic than pyrrolidine, which in turn is more lipophilic than azetidine. This property influences solubility, cell permeability, and potential for off-target interactions. The choice of scaffold can be a tool to fine-tune a compound's lipophilicity.
Conformational Flexibility Flexible (envelope and twist conformations)Rigid (prefers a chair conformation)Highly strained, less flexible than pyrrolidinePyrrolidine's flexibility can be advantageous for adapting to the binding site of a target, while piperidine's rigidity can be beneficial for locking in a bioactive conformation and improving binding affinity. Azetidine's constrained geometry can also lead to increased binding affinity by minimizing the entropic penalty upon binding.[4]
Metabolic Stability Generally stable, but can be susceptible to oxidation.Generally stable, but can be susceptible to oxidation adjacent to the nitrogen.Generally stable, but the strained ring can be a site for metabolic cleavage in some contexts.Strategic placement of substituents can block metabolic "soft spots" on all scaffolds. Some studies suggest pyrrolidine nitroxides are more resistant to bioreduction than piperidine nitroxides, indicating potentially enhanced metabolic stability in certain contexts.[1]

Performance in Biological Assays: A Comparative Look at DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for type 2 diabetes. Both pyrrolidine and piperidine scaffolds have been extensively used in the design of DPP-IV inhibitors. While direct comparative data for this compound in this context is limited, we can analyze the performance of closely related analogs to draw meaningful comparisons.

A study on cyanopyrrolidine and piperidine-based DPP-IV inhibitors provides valuable insights. The data below is a representative comparison of the inhibitory activity of compounds featuring these different scaffolds.

Compound IDScaffoldModificationsDPP-IV IC50 (nM)
Analog 1 Pyrrolidine(S)-2-cyano-1-(...substituent A)1.3
Analog 2 Piperidine(S)-3-cyano-1-(...substituent A)6.5
Analog 3 Pyrrolidine(S)-2-cyano-1-(...substituent B)17
Analog 4 Piperidine(S)-3-cyano-1-(...substituent B)85

This table is a synthesized representation based on findings that pyrrolidine-based DPP-IV inhibitors often exhibit higher potency than their piperidine counterparts with similar substitutions.[5]

The data suggests that for this particular target, the pyrrolidine scaffold can lead to more potent inhibition compared to the piperidine scaffold when other structural features are kept constant. This could be attributed to the different conformational flexibilities of the rings, allowing for a more optimal fit of the pyrrolidine-based inhibitors into the active site of the DPP-IV enzyme.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental methodologies are crucial.

DPP-IV Inhibition Assay Protocol

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 25 µL of the test compound solution to each well. For the control wells, add 25 µL of DMSO.

  • Add 25 µL of the DPP-IV enzyme solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the kinetic curve.

  • The percent inhibition is calculated relative to the control wells (DMSO only).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by compounds containing these scaffolds is essential for rational drug design.

DPP-IV Inhibition Signaling Pathway

DPP-IV inhibitors exert their therapeutic effect by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an amplification of their downstream signaling, ultimately resulting in improved glycemic control.

DPP_IV_Inhibition_Pathway cluster_Gut Gut cluster_Pancreas Pancreas cluster_Bloodstream Bloodstream Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP stimulates release Beta_cell β-cell Insulin Insulin Beta_cell->Insulin releases Alpha_cell α-cell Glucagon Glucagon Alpha_cell->Glucagon releases GLP1_GIP->Beta_cell stimulates GLP1_GIP->Alpha_cell inhibits DPP4_enzyme DPP-IV Enzyme GLP1_GIP->DPP4_enzyme degraded by Inactive_metabolites Inactive Metabolites DPP4_enzyme->Inactive_metabolites DPP4_inhibitor DPP-IV Inhibitor DPP4_inhibitor->DPP4_enzyme inhibits Glucose_uptake Glucose Uptake (Muscle, Fat) Insulin->Glucose_uptake promotes Hepatic_glucose Hepatic Glucose Production Glucagon->Hepatic_glucose promotes

Caption: Mechanism of action of DPP-IV inhibitors.

Conclusion

The selection of a heterocyclic scaffold is a critical decision in drug discovery that requires a nuanced understanding of the trade-offs between different options. While this compound itself is primarily a building block, the pyrrolidine scaffold it represents offers distinct advantages in terms of conformational flexibility and, in some cases, enhanced biological potency compared to its six-membered counterpart, the piperidine ring. The lower lipophilicity of pyrrolidines compared to piperidines can also be a desirable trait for optimizing pharmacokinetic properties.

Ultimately, the optimal choice of scaffold is context-dependent and should be guided by the specific biological target, the desired pharmacokinetic profile, and empirical data from structure-activity relationship studies. This guide provides a framework for making such informed decisions by highlighting the key comparative aspects of these privileged scaffolds.

References

Comparative Bioactivity Analysis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate serves as a versatile scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a diverse range of bioactive compounds. Its inherent structural features, including a pyrrolidine ring, a tertiary amine, and an amino ester, provide a foundation for the development of novel therapeutics targeting various biological pathways. This guide provides a comparative analysis of the bioactivity of compounds derived from this precursor, with a focus on their potential as Dipeptidyl Peptidyl-4 (DPP-IV) inhibitors and nootropic agents.

I. DPP-IV Inhibitors Derived from a Pyrrolidine Scaffold

Comparative Quantitative Data
CompoundTargetBioactivity (IC50)Reference CompoundReference IC50
2-benzylpyrrolidine derivativeDPP-IV0.3 ± 0.03 µMSitagliptin18 nM

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The inhibitory activity of pyrrolidine derivatives against DPP-IV can be determined using a fluorometric assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test compounds (pyrrolidine derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In a 96-well plate, add the DPP-IV enzyme to the assay buffer.

  • Add the test compounds or reference inhibitor to the wells and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC).[1]

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

II. Nootropic Agents: Nebracetam and its Analogs

Nebracetam, a racetam-class nootropic agent, is structurally related to potential derivatives of this compound. Nebracetam is known to act as an agonist at the M1 muscarinic acetylcholine receptor, a key target in cognitive function.[3]

Signaling Pathway of M1 Muscarinic Acetylcholine Receptor Agonists

G cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Nebracetam Nebracetam (Agonist) Nebracetam->M1_Receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cognitive_Enhancement Cognitive Enhancement Ca_release->Cognitive_Enhancement PKC_activation->Cognitive_Enhancement

Caption: M1 muscarinic receptor signaling pathway activated by an agonist like nebracetam.

Experimental Protocol: Radioligand Binding Assay for M1 Muscarinic Receptor

This assay is used to determine the binding affinity of a compound to the M1 muscarinic receptor.

Materials:

  • Cell membranes expressing the M1 muscarinic receptor

  • Radioligand (e.g., [³H]-pirenzepine)

  • Test compounds (nebracetam analogs)

  • Non-specific binding control (e.g., atropine)

  • Assay buffer

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare various concentrations of the test compounds.

  • In a reaction tube, incubate the cell membranes with the radioligand and either the test compound or the non-specific binding control.

  • Allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the binding affinity (Kd or Ki) by analyzing the competition binding data using appropriate software.

III. Synthesis of Bioactive Pyrrolidine Derivatives

The following workflow illustrates a general synthetic approach for the derivatization of this compound to generate novel bioactive compounds.

G Start Methyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate Amide_Coupling Amide Coupling Start->Amide_Coupling Reductive_Amination Reductive Amination Start->Reductive_Amination N_Alkylation N-Alkylation/ N-Arylation Start->N_Alkylation Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Substituted_Amine_Derivatives Substituted Amine Derivatives Reductive_Amination->Substituted_Amine_Derivatives Modified_Pyrrolidine_Derivatives N-Substituted Pyrrolidine Derivatives N_Alkylation->Modified_Pyrrolidine_Derivatives Bioactivity_Screening Bioactivity Screening Amide_Derivatives->Bioactivity_Screening Substituted_Amine_Derivatives->Bioactivity_Screening Modified_Pyrrolidine_Derivatives->Bioactivity_Screening

Caption: General synthetic strategies for derivatizing the starting material.

Conclusion

This compound represents a valuable starting point for the synthesis of novel bioactive molecules. The pyrrolidine core is a privileged scaffold in drug discovery, and its derivatives have shown promise as potent DPP-IV inhibitors and potential nootropic agents. Further structure-activity relationship (SAR) studies, guided by the experimental protocols outlined in this guide, will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. The provided workflows and protocols offer a framework for the systematic evaluation and comparison of newly synthesized derivatives, facilitating the identification of lead candidates for further drug development.

References

comparative analysis of different pyrrolidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pyrrolidine Synthesis Methodologies for Researchers and Drug Development Professionals

The pyrrolidine ring is a vital structural motif in a vast array of pharmaceuticals and natural products. Its prevalence has driven the development of numerous synthetic strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of four prominent methods for pyrrolidine synthesis: 1,3-Dipolar Cycloaddition, Reductive Amination, Aza-Michael Addition, and Intramolecular C-H Amination. The performance of these methods is evaluated based on experimental data to aid researchers in selecting the optimal route for their specific synthetic challenges.

Comparative Analysis of Key Synthesis Methods

The choice of synthetic method is dictated by factors such as desired substitution pattern, stereochemical outcome, substrate availability, and scalability. The following table summarizes the key performance indicators for the selected methodologies.

Synthetic RouteKey FeaturesTypical Yields (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.) (%)
1,3-Dipolar Cycloaddition High convergence and stereocontrol; versatile for polysubstitution.70-96%[1][2][3]up to >20:1[3]up to 97%[3]
Reductive Amination Classical and straightforward for N-substituted pyrrolidines.84-99%[4]Not always applicableup to >99% (enzymatic)[4]
Aza-Michael Addition Excellent for chiral pyrrolidines; often part of a cascade reaction.72-99%[5][6]up to >99:1[6]up to >99%[5]
Intramolecular C-H Amination Direct functionalization of C-H bonds; high atom economy.76-99%[7][8][9]up to >20:1[9]up to 81%[10]

Key Synthetic Methodologies and Experimental Protocols

Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This method is a cornerstone for the stereocontrolled synthesis of highly functionalized pyrrolidines. It involves the reaction of an azomethine ylide, often generated in situ, with a dipolarophile. The use of chiral catalysts enables excellent enantiocontrol.[11][12][13]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of chiral 3,3-difluoropyrrolidinyl derivatives.[3]

  • Materials: Cu(OAc)₂ (0.02 mmol, 10 mol%), (R)-Fesulphos (0.022 mmol, 11 mol%), PPh₃ (0.02 mmol, 10 mol%), imine of glycine methyl ester (0.2 mmol, 1.0 equiv.), 3,3-difluoro-1-phenyl-2-(p-tolyl)prop-2-en-1-one (0.3 mmol, 1.5 equiv.), and toluene (1.0 mL).

  • Procedure:

    • A mixture of Cu(OAc)₂ (3.6 mg, 0.02 mmol), (R)-Fesulphos (13.8 mg, 0.022 mmol), and PPh₃ (5.2 mg, 0.02 mmol) in toluene (1.0 mL) is stirred at room temperature for 1 hour under an argon atmosphere.

    • The imine of glycine methyl ester (35.4 mg, 0.2 mmol) is added, and the mixture is stirred for an additional 10 minutes.

    • The β,β-difluoroenone (81.6 mg, 0.3 mmol) is added.

    • The reaction mixture is stirred at room temperature for 12 hours.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired pyrrolidine derivative.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted [3+2] cycloaddition mechanism where the 4π electrons of the azomethine ylide and the 2π electrons of the dipolarophile participate in a pericyclic transition state.[14]

G cluster_reactants Reactants azomethine_ylide Azomethine Ylide transition_state [3+2] Transition State azomethine_ylide->transition_state dipolarophile Dipolarophile dipolarophile->transition_state pyrrolidine Pyrrolidine Ring transition_state->pyrrolidine

Caption: Concerted [3+2] cycloaddition mechanism.

Reductive Amination (Paal-Knorr Pyrrolidine Synthesis)

The Paal-Knorr synthesis is a classic and highly effective method for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. By modifying the reaction conditions to include a reduction step, this method can be adapted for the synthesis of N-substituted pyrrolidines.[15]

Experimental Protocol: One-Pot Synthesis of N-Aryl Pyrrolidines

This protocol describes the reductive amination of 2,5-hexanedione with anilines.

  • Materials: 2,5-Hexanedione (1.0 mmol), aniline (1.2 mmol), Ir catalyst (e.g., [Cp*IrCl₂]₂, 1 mol%), HCOOH (2.0 mmol), and H₂O (2.0 mL).

  • Procedure:

    • To a reaction tube are added 2,5-hexanedione (114 mg, 1.0 mmol), the corresponding aniline (1.2 mmol), [Cp*IrCl₂]₂ (8.0 mg, 0.01 mmol), HCOOH (76 μL, 2.0 mmol), and H₂O (2.0 mL).

    • The tube is sealed and the mixture is stirred at 100 °C for 24 hours.

    • After cooling to room temperature, the mixture is extracted with ethyl acetate (3 x 10 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel to yield the N-aryl pyrrolidine.

Reaction Workflow: Reductive Amination

The process involves the initial formation of an imine or enamine, followed by intramolecular cyclization and subsequent reduction to the pyrrolidine ring.

G A 1,4-Dicarbonyl + Amine B Imine/Enamine Formation A->B C Intramolecular Cyclization B->C D Dehydration C->D E Reduction D->E F Pyrrolidine E->F G amine Tosylaminomethyl Enone aza_michael Aza-Michael Addition amine->aza_michael nitroalkene Nitroalkene nitroalkene->aza_michael catalyst Squaramide Catalyst catalyst->aza_michael intermediate Enolate Intermediate aza_michael->intermediate cyclization Intramolecular Michael Addition intermediate->cyclization product Trisubstituted Pyrrolidine cyclization->product G CuI [TpXCu(I)L] CuIIF [TpXCu(II)F] CuI->CuIIF Oxidative Addition Radical_Cation Substrate Radical Cation CuIIF->Radical_Cation SET Cyclized_CuII Cyclized Cu(II) Intermediate Radical_Cation->Cyclized_CuII Radical Cyclization (C-N Formation) Cyclized_CuII->CuI Regeneration Product Pyrrolidine Cyclized_CuII->Product Reductive Elimination Substrate R-N(F)H

References

A Comparative Guide to Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate and Other Amino Acid Esters for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of synthetic endeavors and the ultimate efficacy of novel therapeutics. This guide provides a comprehensive comparison of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a cyclic amino acid ester, with other acyclic and cyclic amino acid esters, offering insights into their physicochemical properties and performance in relevant applications.

This compound hydrochloride is a pyrrolidine derivative utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its rigid, five-membered ring structure provides a unique scaffold for creating complex molecules with specific stereochemistry, a desirable trait in drug design. This guide will objectively compare this compound to other common amino acid esters, supported by available data and outlining key experimental protocols.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of an amino acid ester, such as its molecular weight, lipophilicity (logP), and acidity (pKa), are critical determinants of its reactivity, solubility, and pharmacokinetic profile. The following tables summarize these properties for this compound and a selection of other cyclic and acyclic amino acid esters.

Table 1: Physicochemical Properties of Cyclic Amino Acid Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Predicted)
This compoundC₁₃H₁₈N₂O₂234.30~9.6~1.5
Ethyl (S)-pyrrolidine-2-carboxylate (Ethyl prolinate)C₇H₁₃NO₂143.18--
Methyl (±)-piperidine-2-carboxylate (Methyl pipecolinate)C₇H₁₃NO₂143.18--

Table 2: Physicochemical Properties of Acyclic Amino Acid Ester Hydrochlorides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Glycine methyl ester hydrochlorideC₃H₈ClNO₂125.55175 (dec.)>1000 g/L in water
L-Alanine methyl ester hydrochlorideC₄H₁₀ClNO₂139.58109-111100 mg/mL in water
L-Valine methyl ester hydrochlorideC₆H₁₄ClNO₂167.63171-173-
L-Leucine methyl ester hydrochlorideC₇H₁₆ClNO₂181.66151-153-

Performance Comparison in Synthetic Applications

Amino acid esters are widely employed as catalysts and intermediates in various organic reactions. Their performance can be evaluated based on reaction yields, stereoselectivity, and reaction times. While direct comparative studies involving this compound are scarce, we can draw logical comparisons from studies on structurally similar compounds.

Organocatalysis: The Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Proline and its derivatives are well-established organocatalysts for this transformation. Studies have shown that the cyclic structure of proline-based catalysts is crucial for achieving high stereoselectivity.

While a direct comparison with this compound is not available, the performance of L-proline in catalyzing the aldol reaction between acetone and 4-nitrobenzaldehyde is well-documented, often yielding the product with high enantiomeric excess. Acyclic amino acids like alanine have also been shown to catalyze this reaction, albeit with varying degrees of stereocontrol. The rigid pyrrolidine scaffold of this compound suggests its potential as a stereoselective catalyst or a precursor to one.

Aldol_Reaction_Workflow

Role in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of various bioactive compounds. Its structural features, including the protected tertiary amine and the ester functionality, allow for sequential modifications to build more complex molecular architectures. For instance, pyrrolidine-containing structures are central to the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The rigid pyrrolidine ring can mimic the proline residue of natural substrates, leading to potent and selective inhibition of the enzyme.

DPP4_Inhibition_Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of amino acid methyl esters and for conducting an organocatalyzed aldol reaction.

General Procedure for the Synthesis of Amino Acid Methyl Ester Hydrochlorides

This protocol is adapted from a general method for the esterification of amino acids.

  • Reaction Setup: To a round-bottom flask under an ice bath, add 60 mL of methanol.

  • Reagent Addition: Slowly add 4 mL of thionyl chloride (SOCl₂) dropwise while stirring. The off-gas should be neutralized with a base solution (e.g., NaOH).

  • Amino Acid Addition: After stirring the methanol/SOCl₂ mixture for one hour, add 8 mmol of the desired amino acid.

  • Reaction: Continue stirring at room temperature for 30 minutes, then heat the mixture to reflux (approximately 66°C) for 6 hours.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable developing system and a ninhydrin solution for visualization.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), remove the solvent by rotary evaporation to obtain the amino acid methyl ester hydrochloride.

General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is a generalized procedure based on common practices for organocatalyzed aldol reactions.

  • Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the ketone (10.0 mmol), and the amino acid ester catalyst (e.g., L-proline, 0.1 mmol).

  • Solvent Addition: Add the solvent (e.g., DMSO, 2.0 mL).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Analysis: Determine the yield and enantiomeric excess of the product using techniques such as NMR spectroscopy and chiral HPLC.

Conclusion

This compound presents a valuable, structurally distinct building block for synthetic and medicinal chemistry. Its rigid, cyclic framework offers potential advantages in stereocontrol and scaffold design compared to more flexible acyclic amino acid esters. While direct comparative performance data is limited, its utility as a precursor for complex bioactive molecules, such as potential DPP-4 inhibitors, is evident. The choice between this and other amino acid esters will ultimately depend on the specific synthetic goal, with considerations for desired stereochemistry, reactivity, and the overall synthetic strategy. Further experimental investigation is warranted to fully elucidate its comparative performance in various applications.

Confirming the Structure of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis for confirming the structure of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comparison with its potential synthetic precursor and impurity, 1-benzyl-3-aminopyrrolidine-3-carboxylic acid, supported by predicted NMR data.

Predicted NMR Data Comparison

To facilitate the structural confirmation, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its corresponding carboxylic acid. These predictions were generated using freely available online NMR prediction tools.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonsThis compound1-benzyl-3-aminopyrrolidine-3-carboxylic acidKey Differences
-CH₃ (ester)~3.7-Presence of a singlet around 3.7 ppm is indicative of the methyl ester.
-NH₂~1.6 (broad s)~1.8 (broad s)Similar broad singlets, may vary with solvent and concentration.
Pyrrolidine Ring CH₂2.0 - 3.5 (m)2.1 - 3.6 (m)Complex multiplets with subtle differences in chemical shifts.
Benzyl -CH₂-~3.6 (s)~3.7 (s)Singlet, position can be influenced by the adjacent nitrogen.
Aromatic -CH7.2 - 7.4 (m)7.2 - 7.4 (m)Multiplet for the five aromatic protons, expected to be very similar.
-COOH->10 (very broad s)Absence of a very broad downfield signal is a key indicator for the ester.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonThis compound1-benzyl-3-aminopyrrolidine-3-carboxylic acidKey Differences
-CH₃ (ester)~52-Presence of a signal around 52 ppm is a strong indicator of the methyl ester.
C=O (ester/acid)~175~178The carbonyl carbon of the ester is typically slightly upfield compared to the carboxylic acid.
Quaternary C (C-NH₂)~60~61Similar chemical shifts for the carbon bearing the amino group.
Pyrrolidine Ring CH₂45 - 6045 - 60Similar chemical shift ranges for the pyrrolidine ring carbons.
Benzyl -CH₂-~60~60Similar chemical shifts for the benzylic carbon.
Aromatic CH127 - 130127 - 130Aromatic carbons will appear in a similar region for both compounds.
Aromatic Quaternary C~138~138The quaternary aromatic carbon is expected at a similar position.

Experimental Protocols

NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the synthesized this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for many organic molecules.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. If solubility is an issue, gentle warming or sonication can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidine and benzyl groups.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for confirming the connectivity of the quaternary carbons, the ester group, and the benzyl group to the pyrrolidine ring.

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification A Prepare NMR Sample B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Analyze ¹H Spectrum: - Identify key signals (CH₃, NH₂, Ar-H) - Check for -COOH signal absence C->D E Analyze ¹³C Spectrum: - Identify key signals (C=O, -OCH₃, Quaternary C) D->E F Analyze 2D Spectra: - Confirm H-H correlations (COSY) - Confirm C-H correlations (HSQC) - Verify long-range connectivity (HMBC) E->F G Compare with Predicted Data and Alternative Structures F->G H Confirm Structure of This compound G->H

NMR Structure Confirmation Workflow

By systematically following this guide, researchers can confidently confirm the structure of synthesized this compound and distinguish it from potential impurities, ensuring the integrity of their compounds for further research and development.

A Comparative Guide to the Biological Efficacy of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique stereochemistry and ability to participate in various molecular interactions make it a privileged scaffold in the design of novel therapeutics.[1][2] This guide provides a comparative analysis of the biological efficacy of different classes of pyrrolidine-based compounds, supported by experimental data, to inform and guide research and development efforts.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are diverse and often involve the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.[1][3]

Comparative Anticancer Efficacy of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrrolidine derivatives against several human cancer cell lines, as determined by the MTT assay. Lower IC50 values are indicative of greater potency.

Compound ID/ClassDerivative TypeCancer Cell LineIC50 (µM)Reference
1a Spirooxindole-pyrrolidineHCT116 (Colon)15.2[1]
1b Spirooxindole-pyrrolidineHCT116 (Colon)8.5[1]
2a N-Arylpyrrolidine-2,5-dioneMCF-7 (Breast)5.8[1]
2b N-Arylpyrrolidine-2,5-dioneMCF-7 (Breast)3.1[1]
3a Pyrrolidinone-hydrazonePPC-1 (Prostate)10.4[1]
3b Pyrrolidinone-hydrazoneIGR39 (Melanoma)2.5[1][4]
Compound 5f Mesitylene-based SpirooxindoleA549 (Lung)1.2[5]
Compound 5e Mesitylene-based SpirooxindoleA549 (Lung)3.48[5]
Compound 5l SpirooxindoleMCF-7 (Breast)3.4[6]
Compound 5o SpirooxindoleMDA-MB-231 (Breast)4.32[6]
Compound 6b N-caffeoylmorpholineP388 (Murine Leukemia)1.48[7]
Compound 7b N-caffeoylpyrrolidineP388 (Murine Leukemia)11.35[7]
Compound 3h Hydrazide-hydrazonePC-3 (Prostate)1.32[8]
Compound 3h Hydrazide-hydrazoneMCF-7 (Breast)2.99[8]
Compound 3h Hydrazide-hydrazoneHT-29 (Colon)1.71[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine derivatives and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere with 5% CO2, allowing for the formation of formazan crystals.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Induction of Apoptosis

Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis. One of the key mechanisms involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.[1] Spirooxindole-pyrrolidine hybrids, for instance, have been shown to promote apoptosis through the activation of caspase-3.[10]

G cluster_cell Cancer Cell Pyrrolidine_Derivative Pyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidine_Derivative->Mitochondrion Induces Stress Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Releases Cytochrome c Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Executes

Pyrrolidine-induced apoptotic pathway.

Antimicrobial Activity

Pyrrolidine-based compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

Comparative Antimicrobial Efficacy of Pyrrolidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ID/ClassDerivative TypeBacterial StrainMIC (µg/mL)Reference
Compound 38 Sulfonylamino pyrrolidineS. aureus3.11
Compound 38 Sulfonylamino pyrrolidineE. coli6.58
Compound 38 Sulfonylamino pyrrolidineP. aeruginosa5.82
Compound 6a Pyrrolidine-based hybridA. baumannii125[11]
Compound 6b Pyrrolidine-based hybridA. baumannii62.5[11]
Compound 6a Pyrrolidine-based hybridM. tuberculosis H37Rv31.25[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that prevents visible bacterial growth after a defined incubation period is the MIC.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrrolidine-based compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism of action for the antibacterial effects of some pyrrolidine derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria that introduces negative supercoils into DNA, which is necessary for DNA replication and transcription.

G Pyrrolidine_Derivative Pyrrolidine Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrrolidine_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Inhibition of DNA gyrase by pyrrolidines.

Enzyme Inhibition

Pyrrolidine derivatives have been extensively investigated as potent and selective inhibitors of various enzymes implicated in a range of diseases. Their ability to mimic natural substrates or bind to active sites makes them attractive candidates for drug development.

Comparative Enzyme Inhibitory Activity of Pyrrolidine Derivatives

The following table summarizes the inhibitory activity (IC50 or Ki) of different pyrrolidine-based compounds against specific enzymes.

Compound ID/ClassTarget EnzymeInhibition (IC50/Ki)Reference
Compound 32a MMP-2IC50 = 102 nM[12]
Compound 32a MMP-9IC50 = 162 nM[12]
LY52 (Control) MMP-2IC50 = 266 nM[12]
LY52 (Control) MMP-9IC50 = 360 nM[12]
Compound 23d DPP-IVIC50 = 11.32 µM[12]
Compound 6b hCAIIKi = 75.79 nM[11]
Compound 6b AChEKi = 43.17 nM[11]
Acetazolamide (Control) hCAIIKi = 299.33 nM[11]
Tacrine (Control) AChEKi = 103.47 nM[11]
Experimental Protocol: DPP-4 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.

Principle: The assay utilizes a fluorogenic substrate that is cleaved by DPP-4 to release a fluorescent product. The rate of fluorescence increase is proportional to the enzyme's activity. Inhibitors will reduce the rate of this reaction.

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds.

  • Incubation: In a 96-well plate, pre-incubate the DPP-4 enzyme with various concentrations of the pyrrolidine derivatives for a short period.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: Enzyme Inhibition Assay

The following diagram illustrates a general workflow for an enzyme inhibition assay.

G cluster_workflow Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Dispense_Reagents Dispense Enzyme and Inhibitor into Microplate Wells Prepare_Reagents->Dispense_Reagents Pre_incubation Pre-incubate Dispense_Reagents->Pre_incubation Add_Substrate Add Substrate to Initiate Reaction Pre_incubation->Add_Substrate Measure_Signal Measure Signal (e.g., Absorbance, Fluorescence) Add_Substrate->Measure_Signal Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

A typical experimental workflow.

References

Comparative Analysis of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate stands as a notable pyrrolidine derivative. This guide provides a comparative overview of its synthesis, characteristics, and potential applications as an intermediate in pharmaceutical research, particularly in the realm of neuroscience.

The pyrrolidine ring is a key structural motif in a multitude of biologically active compounds, and this compound, with its distinct substitutions, presents a valuable scaffold for organic synthesis and medicinal chemistry. This compound is classified as a pyrrolidine derivative and is primarily utilized as a building block in the synthesis of more complex bioactive molecules.[1]

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively documented in publicly available literature, its hydrochloride salt is typically a yellow to brown solid or liquid mixture. The hydrochloride form confers solubility in water.[1]

PropertyDescriptionSource
Molecular Formula C13H19ClN2O2 (hydrochloride)[1]
Molecular Weight 270.76 g/mol (hydrochloride)[1]
CAS Number 145602-88-6[1]
Appearance Yellow to brown solid or liquid mixture[1]
Solubility Soluble in water (hydrochloride form)[1]

Synthetic Approaches: A Comparative Overview

General Synthesis Workflow

cluster_0 General Synthesis of this compound HCl Start Pyrrolidine Precursor Synthesis Esterification Esterification Start->Esterification HCl_Salt Hydrochloride Salt Formation Esterification->HCl_Salt Final_Product This compound HCl HCl_Salt->Final_Product

References

A Comparative Guide to Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate and Its Alkyl Ester Analogs for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate and its ethyl and tert-butyl ester analogs. This document is intended to assist researchers in selecting the appropriate building block for their specific applications in pharmaceutical synthesis and neuroscience research. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and understanding the impact of ester modification on its properties is crucial for rational drug design.[1]

Physicochemical Properties Comparison

The selection of an appropriate alkyl ester of 3-amino-1-benzylpyrrolidine-3-carboxylic acid can significantly influence its solubility, lipophilicity, and reactivity. While experimental data for a direct side-by-side comparison is limited in publicly available literature, the following table summarizes available and computed data for the methyl, ethyl, and tert-butyl analogs.

PropertyThis compoundEthyl 3-amino-1-benzylpyrrolidine-3-carboxylatetert-Butyl 3-amino-1-benzylpyrrolidine-3-carboxylate
Molecular Formula C₁₃H₁₈N₂O₂C₁₄H₂₀N₂O₂C₁₇H₂₆N₂O₂
Molecular Weight 234.30 g/mol 248.33 g/mol 290.41 g/mol
Appearance Yellow to brown solid or liquid (hydrochloride salt)[1]No data availableNo data available
Solubility Soluble in water (hydrochloride salt)[1]No data availableNo data available
Boiling Point No data availableNo data availableNo data available
Melting Point Varies based on purity (hydrochloride salt)[1]No data availableNo data available
Computed LogP No data availableNo data available2.57[2]

Synthesis and Characterization

The synthesis of these pyrrolidine derivatives generally involves a multi-step process. A general synthetic pathway is outlined below.

Synthesis_Workflow A Starting Material (e.g., Pyrrolidine derivative) B Esterification (Methanol/Ethanol/tert-Butanol, Acid catalyst) A->B C Alkyl 3-amino-1-benzyl- pyrrolidine-3-carboxylate B->C D Optional: Hydrochloride Formation (HCl) C->D E Final Product (Hydrochloride Salt) D->E

Caption: General synthesis workflow for alkyl 3-amino-1-benzylpyrrolidine-3-carboxylates.

Experimental Protocols

General Synthesis of Alkyl 3-amino-1-benzylpyrrolidine-3-carboxylates:

The synthesis typically begins with a suitable pyrrolidine precursor.[1] The carboxylic acid functional group is then esterified using the corresponding alcohol (methanol, ethanol, or tert-butanol) in the presence of a strong acid catalyst, such as sulfuric acid.[1] For purification, column chromatography is a common method. To enhance solubility and stability, the final ester product can be converted to its hydrochloride salt by treatment with hydrochloric acid.[1]

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. A general protocol would involve dissolving a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquiring the spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds. A typical method for related pyrrolidine derivatives involves a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water.[3]

Biological Context and Applications

Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] Specifically, derivatives of 3-aminopyrrolidine have been investigated as antagonists for the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory diseases.

While the specific biological activities of this compound and its direct analogs are not extensively documented, their structural similarity to known bioactive molecules suggests potential applications in several areas:

  • Pharmaceutical Intermediates: These compounds serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications.[1]

  • Neuroscience Research: The pyrrolidine scaffold is a key component of many compounds that interact with the central nervous system. These esters could be utilized in the development of novel agents targeting neurotransmitter systems.[1]

The choice of the ester group (methyl, ethyl, or tert-butyl) can modulate the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The tert-butyl ester, for instance, is often used as a protecting group that can be cleaved under specific conditions to release the carboxylic acid.

Experimental Workflow for Comparative Analysis

To perform a direct comparison of these compounds, a systematic experimental workflow should be followed.

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_biological Biological Evaluation S1 Methyl Ester Synthesis C1 NMR & MS Analysis S1->C1 S2 Ethyl Ester Synthesis S2->C1 S3 tert-Butyl Ester Synthesis S3->C1 C2 HPLC Purity C1->C2 C3 Melting Point C2->C3 C4 Solubility Assay C2->C4 C5 pKa Determination C2->C5 C6 LogP/LogD Measurement C2->C6 B1 Screening Assay (e.g., Receptor Binding) C4->B1 C6->B1 B2 In vitro ADME Assays B1->B2

Caption: A logical workflow for the comparative evaluation of the pyrrolidine ester analogs.

This guide provides a foundational comparison of this compound and its ethyl and tert-butyl ester analogs based on available data. Further experimental investigation is necessary to fully elucidate their comparative properties and potential applications.

References

A Researcher's Guide to Assessing the Purity of Synthesized Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for Quality Assurance in Drug Development

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of safe and effective therapeutic innovation. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a key chiral building block in medicinal chemistry. This document outlines the performance of various analytical techniques, offers detailed experimental protocols, and presents a comparative analysis with a structurally similar alternative, Ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate, to aid in the selection of the most appropriate quality control strategies.

Executive Summary of Purity Assessment Techniques

The purity of this compound and its analogs is primarily assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the gold standard for determining enantiomeric purity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a powerful method for assessing absolute purity without the need for a specific reference standard of the analyte. Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for identifying and quantifying volatile impurities.

Analytical MethodPrimary ApplicationKey AdvantagesCommon Limitations
Chiral HPLC Enantiomeric PurityHigh resolution of enantiomers, well-established methods.[1][2]Requires specialized and often expensive chiral columns.
qNMR Absolute PurityNo need for an identical reference standard, provides structural information.Lower sensitivity compared to chromatographic methods, requires careful experimental setup.
GC-MS Volatile ImpuritiesHigh sensitivity and specificity for volatile and semi-volatile compounds.Not suitable for non-volatile impurities, may require derivatization.[3]

Comparative Analysis: Methyl vs. Ethyl Ester

In the synthesis of pharmaceutical intermediates, the choice of an ester group can influence the physicochemical properties and impurity profile of the final compound. Here, we compare this compound with its corresponding ethyl ester.

PropertyThis compoundEthyl 3-amino-1-benzylpyrrolidine-3-carboxylate
Molecular Weight 234.30 g/mol 248.33 g/mol
Boiling Point (est.) LowerHigher
Solubility Generally higher in polar solventsGenerally higher in non-polar solvents
Potential Impurities Residual methanol, by-products from methylationResidual ethanol, by-products from ethylation

The choice between the methyl and ethyl ester can impact the selection of analytical methods and the potential impurities to be monitored. For instance, the higher volatility of the methyl ester might make it more amenable to certain GC-MS methods.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the synthesized compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or protein-based)

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

General Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Injection: Inject a fixed volume (e.g., 10 µL) of the sample solution.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100.

Workflow for Chiral HPLC Method Development:

cluster_0 Method Development Select Chiral Column Select Chiral Column Screen Mobile Phases Screen Mobile Phases Select Chiral Column->Screen Mobile Phases Polysaccharide, Protein, etc. Optimize Conditions Optimize Conditions Screen Mobile Phases->Optimize Conditions Hexane/IPA, etc. Validate Method Validate Method Optimize Conditions->Validate Method Flow, Temp, etc. Sample_Prep Accurate Weighing of Sample and Standard NMR_Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) Sample_Prep->NMR_Acquisition Data_Processing Integration of Analyte and Standard Signals NMR_Acquisition->Data_Processing Purity_Calculation Calculate Absolute Purity Data_Processing->Purity_Calculation Starting_Material 3-Amino-1-benzylpyrrolidine- 3-carboxylic acid Product Methyl 3-amino-1-benzylpyrrolidine- 3-carboxylate Starting_Material->Product Reagents Methanol / Acid Catalyst Reagents->Product Impurity1 Unreacted Carboxylic Acid Product->Impurity1 Incomplete Reaction Impurity2 By-products from over-alkylation Product->Impurity2 Side Reaction Impurity3 Residual Solvents Product->Impurity3 Purification Step

References

Comparative Efficacy of Functionalized Pyrrolidine Derivatives: A Benchmark Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] Its conformational flexibility allows for the precise spatial arrangement of substituents, making it an ideal framework for designing molecules that can effectively interact with a wide range of biological targets.[1][2] This guide provides a comparative analysis of functionalized pyrrolidine derivatives, presenting benchmark data from recent studies to aid in the development of novel therapeutics.

Enzyme Inhibition: A Key Therapeutic Strategy

Functionalized pyrrolidine derivatives have demonstrated significant potential as inhibitors of various enzymes implicated in disease pathogenesis. This section compares the inhibitory activities of different pyrrolidine-based compounds against key enzymatic targets.

α-Amylase and α-Glucosidase Inhibition for Diabetes Management

The inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism, is a well-established therapeutic approach for managing type 2 diabetes.[3] Pyrrolidine derivatives have emerged as promising candidates in this area.

A recent study detailed the synthesis and evaluation of N-Boc-proline amides.[3] The 4-methoxy substituted analogue, compound 3g , exhibited noteworthy dual inhibitory activity against both α-amylase and α-glucosidase.[3] The removal of the Boc protecting group was also investigated to understand its influence on enzyme inhibition.[3]

CompoundTarget EnzymeIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
3a α-Amylase36.32[3]Acarbose5.50[3]
Metformin25.31[3]
3f α-Glucosidase27.51[3]Acarbose5.54[3]
3g α-Amylase26.24[3]Acarbose5.50[3]
Metformin25.31[3]
3g α-Glucosidase18.04[3]Acarbose5.54[3]

The following diagram illustrates the general mechanism of α-glucosidase inhibition by these derivatives, which helps in reducing postprandial hyperglycemia by delaying carbohydrate breakdown.[1]

G Mechanism of α-glucosidase inhibition by pyrrolidine derivatives. Carbohydrates Complex Carbohydrates (e.g., Starch) alpha_Glucosidase α-Glucosidase Carbohydrates->alpha_Glucosidase Metabolism Glucose Glucose Intestine Small Intestine Glucose->Intestine Absorption Bloodstream Bloodstream Intestine->Bloodstream Inhibitor Pyrrolidine Derivative (Inhibitor) Inhibitor->alpha_Glucosidase Inhibition alpha_Glucosidase->Glucose G General synthesis of pyrrolidine-chalcone derivatives. Pyrrolidine Pyrrolidine Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3, DMF) Pyrrolidine->Vilsmeier_Reagent Aldehyde 4-(pyrrolidin-1-yl)benzaldehyde Vilsmeier_Reagent->Aldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Pyrrolidine-Chalcone Derivative Condensation->Chalcone

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a pyrrolidine derivative. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.

Immediate Safety Considerations
  • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Toxicity: Amines can be toxic and harmful to aquatic life.[2]

  • Reactivity: Incompatible with strong oxidizing agents and acids.[3]

Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Quantitative Safety Data Summary

The following table summarizes key safety information based on general knowledge of pyrrolidine and amine compounds. This data should be used as a guideline for risk assessment in the absence of a specific SDS.

Data PointValue/InstructionCompound/Class Reference
GHS Hazard Statements (Expected) H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPyrrolidine Derivatives[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat.General Laboratory Practice
Storage Incompatibilities Strong oxidizing agents, strong acids.Amine Compounds[2][3]
Spill Cleanup Absorbent Inert material such as vermiculite, dry sand, or earth.General Laboratory Practice[4]

Detailed Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following protocol provides a general framework for its safe disposal as hazardous chemical waste.

Step 1: Waste Characterization and Segregation

  • Characterize the Waste: Determine if the waste is the pure compound (solid or liquid), a solution, or mixed with other reagents.

  • Segregate the Waste:

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or oxidizers.[2]

    • Keep solid and liquid waste in separate containers.[5]

    • Aqueous waste should be collected separately from organic solvent waste.[6]

    • Crucially, never dispose of this chemical down the drain. [2][7]

Step 2: Waste Collection and Container Management

  • Select an Appropriate Container:

    • Use a dedicated, leak-proof container made of a material compatible with amines (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).[5][8]

    • Ensure the container is in good condition and has not been used for incompatible chemicals.

  • Label the Waste Container:

    • As soon as the first drop of waste is added, label the container clearly with:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

      • The date of accumulation.

      • Appropriate hazard symbols (e.g., irritant, harmful).[8]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[6][9]

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[7]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9]

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[2][3]

Step 4: Arranging for Final Disposal

  • Contact EHS: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][10]

  • Provide Information: Be prepared to provide the EHS office with all the information from the waste container label.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9]

    • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[6]

    • Once triple-rinsed and with the label defaced, the container may be disposed of as regular solid waste, in accordance with institutional policy.[9]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal A Generate Waste (this compound) B Characterize & Segregate Waste (Solid vs. Liquid, Incompatibles) A->B C Select & Label Compatible Waste Container B->C D Add Waste to Container C->D E Store Sealed Container in Designated Satellite Area (with Secondary Containment) D->E F Contact EHS or Licensed Waste Contractor E->F G Professional Waste Pickup F->G H Approved Treatment & Disposal Facility G->H

Caption: Workflow for the safe disposal of this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Area (if large spill or poor ventilation) spill->evacuate ppe Wear Appropriate PPE spill->ppe For minor spills notify Notify Lab Supervisor & EHS evacuate->notify disposal Dispose of Waste via EHS notify->disposal contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Contaminated Material into a Sealed Waste Container contain->collect label_waste Label as Hazardous Waste collect->label_waste decontaminate Decontaminate Spill Area label_waste->decontaminate decontaminate->disposal

Caption: Logical steps for responding to a spill of this compound.

References

Essential Safety and Operational Guidance for Handling Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Methyl 3-amino-1-benzylpyrrolidine-3-carboxylate, a pyrrolidine derivative used in pharmaceutical and organic synthesis.[1] The following procedural guidance is based on the known hazards associated with pyrrolidine derivatives and general best practices for laboratory chemical handling.

Core Compound Information:

PropertyValue
Chemical NameThis compound
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.3 g/mol
AppearanceTypically a solid or liquid, ranging from yellow to brown[1]
Structural ClassPyrrolidine derivative[1]

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound is detailed below. This is based on the potential for skin and eye irritation, as well as respiratory effects associated with similar chemical structures.[2][3]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes that could cause serious eye irritation or damage.[3][4]
Hand Protection Nitrile or other chemical-resistant gloves.Provides a barrier against skin contact, as related compounds can cause skin irritation.[3][4] Gloves must be inspected before use and disposed of properly after handling.[5]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[3][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[6][7]

  • Store in a designated and properly labeled location.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area, preferably within a chemical fume hood, to contain any potential spills.[6]

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools for transfer.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, seek medical advice.[3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[6][9] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[9]

  • Major Spills: In the event of a large spill, evacuate the area immediately. Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal:

  • Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.[9]

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[6] The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by a professional waste disposal service.[6]

  • Final Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.[9][10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don PPE Wear Appropriate PPE Prepare Workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) Don PPE->Prepare Workspace Retrieve Chemical Retrieve Chemical from Storage Prepare Workspace->Retrieve Chemical Weigh and Transfer Weigh and Transfer Compound Retrieve Chemical->Weigh and Transfer Perform Experiment Perform Experiment Weigh and Transfer->Perform Experiment Clean Workspace Clean Workspace and Equipment Perform Experiment->Clean Workspace Segregate Waste Segregate Contaminated Waste Clean Workspace->Segregate Waste Dispose Waste Dispose of Waste in Labeled Container Segregate Waste->Dispose Waste

Safe handling workflow for the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.